Technical Documentation Center

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-(-)-Canadine Di-p-toluoyl-D-tartrate
  • CAS: 61065-22-3

Core Science & Biosynthesis

Foundational

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate chemical structure

This guide serves as a comprehensive technical reference for the chemical structure, synthesis, and characterization of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate .[1][2][3] It is designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for the chemical structure, synthesis, and characterization of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate .[1][2][3] It is designed for researchers in medicinal chemistry and process development who require rigorous data on chiral resolution and solid-state properties of tetrahydroberberine derivatives.[1][2]

Structure, Resolution Mechanics, and Solid-State Characterization [1][2][3]

Executive Summary

(S)-(-)-Canadine (Tetrahydroberberine) is a benzylisoquinoline alkaloid exhibiting significant calcium channel blocking and antioxidant properties.[1][2][3] While synthetic routes typically yield racemic (±)-Canadine, the biological activity is stereospecific to the (S)-enantiomer.[2][3] (S)-(-)-Canadine Di-p-toluoyl-D-tartrate represents the diastereomeric salt formed during the classical optical resolution of the racemate using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1][2][3] This guide details the molecular architecture of this salt, the thermodynamics of its formation, and the protocols for its isolation and validation.

Molecular Architecture & Stereochemistry[1][2]

The salt consists of two distinct chemical entities held together by ionic interactions and stabilized by supramolecular forces (π-π stacking).[2][3]

The Cation: (S)-(-)-Canadine[1][2][3]
  • IUPAC Name: (13aS)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline[1][2][3]

  • Stereocenter: C-13a (S-configuration).

  • Conformation: The quinolizidine ring system adopts a cis- or trans-fused conformation, but in the salt form, the protonation of the bridgehead nitrogen (N-7) locks the geometry, typically favoring the cis-quinolizidine arrangement to maximize interaction with the counter-ion.[1]

The Anion: (+)-Di-p-toluoyl-D-tartrate (Hydrogen Tartrate)[1][2][3]
  • Source: Derived from D-Tartaric acid (2S, 3S configuration).[1][2][3]

  • Role: The "chiral selector."[4][5] The bulky p-toluoyl groups create a rigid chiral pocket.[1][2][3]

  • Interaction: The carboxylate group (

    
    ) forms a salt bridge with the protonated nitrogen (
    
    
    
    ) of Canadine.[2][3] Crucially, the aromatic toluoyl rings engage in π-π stacking interactions with the isoquinoline core of Canadine, providing the "lock-and-key" fit that differentiates the (S)-salt from the (R)-salt.[1][2]
Structural Visualization

The following diagram illustrates the hierarchical composition and stereochemical relationship of the salt components.

CanadineSaltStructure cluster_cation Alkaloid Core cluster_anion Resolving Agent Salt (S)-(-)-Canadine Di-p-toluoyl-D-tartrate Salt Cation Cation: (S)-Canadine (+) (Protonated N-7) Salt->Cation Anion Anion: Di-p-toluoyl-D-tartrate (-) (Mono-anion) Salt->Anion Interaction Ionic Bond & π-π Stacking (Thermodynamic Stability) Cation->Interaction Isoquinoline Isoquinoline Backbone Cation->Isoquinoline Chirality C-13a (S) Center Cation->Chirality Anion->Interaction Carboxylate Carboxylate (COO-) Anion->Carboxylate Toluoyl p-Toluoyl Groups (Steric Bulk) Anion->Toluoyl

Figure 1: Structural hierarchy of the diastereomeric salt, highlighting the electrostatic and steric components governing stability.

Mechanism of Chiral Resolution

The formation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is the critical step in separating racemic Canadine.[1][2][3] This process relies on Pasteur’s Principle : Enantiomers have identical physical properties, but diastereomers (salts formed with a chiral agent) have different solubilities.[2][3]

Solubility Differential

When racemic (±)-Canadine is treated with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in a solvent like methanol or ethanol:

  • (S)-Canadine + D-DTTA

    
     (S, D)-Salt  (Less Soluble / Precipitate)[1][2][3]
    
  • (R)-Canadine + D-DTTA

    
     (R, D)-Salt  (More Soluble / Supernatant)[1][2][3]
    

Note: The specific solubility order can invert depending on the solvent system, but the formation of the (S)-Canadine-D-DTTA salt as the crystalline solid is the standard target for isolating the natural (S)-isomer.[1][2]

Experimental Protocol: Resolution Workflow

Objective: Isolate (S)-Canadine from racemic Tetrahydroberberine.

Reagents:

  • Racemic (±)-Canadine (10.0 g, 29.5 mmol)[1][2][3]

  • (+)-Di-p-toluoyl-D-tartaric acid (11.4 g, 29.5 mmol) [1:1 Equivalent][1][2][3]

  • Solvent: Ethanol (95%) or Methanol[1][2][3]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-Canadine in 100 mL of refluxing ethanol.

  • Addition: Separately dissolve 11.4 g of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of warm ethanol. Add this solution slowly to the amine solution while stirring.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Do not force cool immediately, as this traps impurities.[3]

  • Crystallization: Once the mixture reaches room temperature, cool further to 4°C for 12 hours. The (S)-Canadine-D-DTTA salt will crystallize as white needles.[1][2][3]

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

  • Liberation (Optional): To obtain the free base, suspend the salt in water, basify with 1M NaOH to pH 10, and extract with dichloromethane.

ResolutionProcess Start Racemic (±)-Canadine Mix Reflux in EtOH Start->Mix Agent (+)-Di-p-toluoyl-D-tartaric Acid Agent->Mix Cool Controlled Cooling (25°C -> 4°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Phase: (S)-Canadine-D-DTTA Salt (Target) Filter->Solid Precipitate Liquid Mother Liquor: (R)-Canadine-D-DTTA Salt Filter->Liquid Filtrate

Figure 2: Process flow for the resolution of Canadine enantiomers via diastereomeric salt formation.[1][2][3]

Analytical Characterization

To validate the structure and purity of the (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, the following data parameters must be met.

Quantitative Data Table[3]
ParameterSpecificationMethod
Appearance White crystalline powderVisual Inspection
Stoichiometry 1:1 (Amine : Acid) typical1H-NMR Integration
Melting Point (Salt) 165°C - 175°C (Dec)*Capillary / DSC
Optical Rotation

Negative (-) valuePolarimetry (c=1, MeOH)
Solubility Soluble in DMSO, DMF; Poor in cold EtOHSolubility Screen

*Note: The melting point of the salt is distinct from the free base (~132°C) and the free acid (~170°C). It often exhibits decomposition behavior.[1][2][3]

Spectroscopic Validation (1H-NMR)

In the NMR spectrum of the salt (DMSO-d6), look for:

  • Shifted Methine: The C-13a proton of Canadine (normally ~3.5-4.0 ppm) will shift downfield due to nitrogen protonation.[1][2][3]

  • Toluoyl Signals: Aromatic doublets at ~7.8 and 7.3 ppm (integrating for 8 protons total relative to 1 Canadine molecule) confirm the presence of the resolving agent.

  • Chiral Methine: The tartrate backbone methine protons appear as a singlet or tight doublet at ~5.8 ppm.

X-Ray Crystallography (XRD)

Single-crystal XRD is the gold standard for absolute configuration.[1][2][3]

  • Space Group: Typically P21 (Monoclinic) or P212121 (Orthorhombic) for chiral salts.[2][3]

  • Packing: The crystal lattice is stabilized by hydrogen bonding between the ammonium proton (

    
    ) and the carboxylate oxygen (
    
    
    
    ), and edge-to-face
    
    
    interactions between the isoquinoline and toluoyl rings.[1][2]

Pharmacological Context

Why isolate the (S)-salt? The biological activity of Canadine is highly stereoselective.

  • Dopamine Receptor Affinity: (S)-Canadine has a higher affinity for dopamine D2 receptors compared to the (R)-isomer.[1][2][3]

  • Metabolic Precursor: In Papaver somniferum and Corydalis species, (S)-Canadine is the direct biosynthetic precursor to Berberine (via the enzyme Tetrahydroberberine oxidase).[2][3] The (R)-isomer is not a substrate for this pathway.[1][2][3]

  • Safety Profile: Enantiomeric purity is critical in drug development to avoid off-target toxicity associated with the inactive isomer (distomer).[1][2][3]

References

  • Gao, S., et al. (2008).[2][3][6] "Resolution of tetrahydroberberine enantiomers using (+)-2,3-di-p-toluoyl-D-tartaric acid." Journal of Chemical Crystallography.

  • BenchChem. (2025).[2][3][7] "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid."

  • PubChem. (2025).[2][3] "(S)-Canadine Compound Summary." National Library of Medicine.[3] [2][3]

  • Sigma-Aldrich. (2025).[1][2][3] "Product Specification: (+)-Di-p-toluoyl-D-tartaric acid."

  • Grycova, L., et al. (2007).[2][3] "Quaternary Protoberberine Alkaloids." Phytochemistry Reviews.

Sources

Exploratory

Technical Guide: Enantiomeric Resolution of (S)-(-)-Canadine via D-DTTA Salt Formation

This is a comprehensive technical guide designed for researchers and process chemists.[1][2] It deviates from standard templates to focus on the specific crystallographic and physicochemical nuances of the Canadine/D-DTT...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and process chemists.[1][2] It deviates from standard templates to focus on the specific crystallographic and physicochemical nuances of the Canadine/D-DTTA resolution system.

[1]

Executive Summary

This guide details the protocol for the optical resolution of racemic Canadine ((±)-Tetrahydroberberine) to yield the biologically active (S)-(-)-Canadine enantiomer.[1] Unlike simple acid-base neutralizations, this process relies on the formation of a specific 2:1 diastereomeric complex with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .[1]

The protocol leverages the significant solubility differential between the crystalline [(S)-Canadine]₂•[D-DTTA] salt and its diastereomeric counterpart in alcoholic solvents.[1][3] Correct execution of this workflow yields enantiomeric excess (ee) >99% after a single recrystallization, serving as a critical intermediate for high-purity berberine analog synthesis.[1]

Mechanistic Principles

The "2:1" Stoichiometry Anomaly

Standard resolutions often presume a 1:1 salt formation. However, crystallographic data (Gao et al., 2008) confirms that Tetrahydroberberine forms a 2:1 host-guest complex with D-DTTA.[1]

  • Implication: Two moles of alkaloid base coordinate with one mole of the di-acid resolving agent.[1]

  • Crystal Packing: The rigid quinolizidine core of Canadine docks into the chiral clefts of the D-DTTA lattice, stabilized by intermolecular hydrogen bonds between the 1,3-benzodioxole moiety and the tartrate esters.

  • Process Impact: Using a standard 1:1 molar equivalent of resolving agent is wasteful and may reduce yield.[1] The optimal stoichiometry requires 0.5 molar equivalents of D-DTTA relative to the racemic starting material (or 0.25 eq relative to total base if targeting the theoretical 2:1 limit, though 0.5 eq is preferred to drive equilibrium).

Chiral Recognition Pathway

The resolution follows a thermodynamic control mechanism. The (S)-Canadine-D-DTTA salt has a higher lattice energy and lower solubility in methanol/ethanol systems than the (R)-Canadine-D-DTTA complex.[1]

ChiralRecognition Racemate Racemic Canadine (±)-THB Solution Transient Diastereomeric Mixture (in MeOH/EtOH) Racemate->Solution Dissolution D_DTTA (+)-D-DTTA (Resolving Agent) D_DTTA->Solution Addition (0.5 eq) Precipitate Crystalline Salt [(S)-Can]₂•[D-DTTA] Solution->Precipitate Crystallization (Thermodynamic Sink) MotherLiquor Mother Liquor Enriched (R)-Canadine Solution->MotherLiquor Soluble Fraction

Figure 1: Chiral recognition pathway favoring the precipitation of the S-enantiomer complex.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][4][5][6]GradeRole
(±)-Canadine (Racemic)29074-38-2>98% HPLCSubstrate
(+)-Di-p-toluoyl-D-tartaric acid32634-68-7>99% (Op.[1] Pure)Resolving Agent
Methanol (MeOH)67-56-1ACS ReagentSolvent
Ethanol (EtOH)64-17-5AbsoluteRecryst.[1] Solvent
Ammonium Hydroxide (25%)1336-21-6ACS ReagentBase Liberator
Step-by-Step Resolution Workflow
Phase 1: Salt Formation
  • Preparation of Base Solution:

    • Charge a 3-neck round-bottom flask with 10.0 g (29.5 mmol) of racemic Canadine.

    • Add 150 mL of Methanol.

    • Heat to 60°C under gentle stirring until fully dissolved.

  • Addition of Resolving Agent:

    • In a separate beaker, dissolve 5.7 g (14.75 mmol, 0.5 eq) of (+)-D-DTTA in 50 mL of Methanol.

    • Note: The 0.5 equivalent is calculated based on the racemate to target the (S)-enantiomer in a 2:1 complex.

    • Add the D-DTTA solution dropwise to the Canadine solution over 20 minutes while maintaining 60°C.[1]

  • Controlled Crystallization:

    • Remove heat and allow the mixture to cool to room temperature (25°C) slowly over 4 hours .

    • Critical: Rapid cooling traps the (R)-isomer.[1] Use a programmable cooling ramp if available (-10°C/hour).[1]

    • Once at RT, transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline precipitate via vacuum filtration.

    • Wash the cake with 20 mL of cold Methanol.

    • Stop Point: Dry a small sample for analysis. If ee < 95%, proceed to Phase 2.[1] If >98%, proceed to Phase 3.[1][7]

Phase 2: Recrystallization (Polishing)[1]
  • Dissolve the crude salt in minimal boiling Ethanol (approx. 10-15 mL/g of salt).

  • Reflux for 10 minutes.

  • Cool slowly to RT, then 0°C.

  • Filter to collect the purified [(S)-Canadine]₂[1]•[D-DTTA] salt.[1][3][8]

Phase 3: Liberation of (S)-(-)-Canadine[1]
  • Suspend the purified salt in 100 mL of water.

  • Adjust pH to 10-11 using 25% Ammonium Hydroxide (NH₄OH).[1] The salt will break, and the free base will precipitate/oil out.

  • Extract with 3 x 50 mL Dichloromethane (DCM).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Recrystallize the resulting solid from Isopropanol to obtain pure (S)-(-)-Canadine needles.[1]

Characterization & Validation

Analytical Specifications

To validate the success of the resolution, compare your product against these benchmarks:

ParameterSpecificationMethod
Appearance White to pale yellow needlesVisual
Melting Point 132–134 °C (Free Base)Capillary Method
Specific Rotation

(

, CHCl

)
Polarimetry
Chiral HPLC >99.0% eeChiralcel OD-H or AD-H
Stoichiometry 2:1 (Base:Acid) confirmed¹H NMR Integration
Process Validation Diagram

The following workflow illustrates the critical decision points and recycling loops for the resolving agent.

ResolutionWorkflow Start Racemic Canadine + 0.5 eq D-DTTA Crystallize Controlled Cooling (60°C -> 0°C) Start->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (S)-Salt Filter->Solid Precipitate Liquor Mother Liquor (R)-Enriched Filter->Liquor Filtrate Check Check Purity (>98% ee?) Solid->Check Recycle Acidify & Recover D-DTTA Liquor->Recycle Recovery Recryst Recrystallize (EtOH) Check->Recryst No Liberate Base Hydrolysis (NH4OH/DCM) Check->Liberate Yes Recryst->Check Final Pure (S)-(-)-Canadine Liberate->Final

Figure 2: Operational workflow for isolation and purification.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by using excess solvent.[1] The 2:1 salt is moderately soluble in hot methanol. Ensure the solvent volume is minimized (approx 15-20 volumes relative to solute).[1]

  • Low Optical Purity:

    • Cause: Cooling too fast (kinetic entrapment of R-isomer).[1]

    • Fix: Re-heat the slurry to reflux and cool at a rate of 5°C per 30 mins.

  • Oiling Out: If the salt forms an oil instead of crystals, seed the mixture with a trace amount of pure salt (if available) or scratch the glass wall. Switch solvent to EtOH/Water (9:1) if Methanol persists in oiling.[1]

Recycling the Resolving Agent

D-DTTA is expensive.[1] To recover it:

  • Take the aqueous layer from Phase 3 (after DCM extraction).[1]

  • Acidify to pH 1-2 with HCl.

  • The D-DTTA will precipitate.[1][3] Filter, wash with cold water, and dry.[1]

  • Check melting point (approx 170-172°C dec) before reuse.

References

  • Gao, Y., et al. (2008). "Tetrahydroberberine (+)-2,3-di-p-toluyltartaric acid complex."[1] Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o262.[1]

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). "Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid."[1][9][10] Acta Crystallographica Section C: Structural Chemistry, 71(4), 262–265.[1][9]

  • Cayman Chemical. "(S)-Canadine Product Information." Cayman Chemical Technical Data.

  • BenchChem. "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid."

Sources

Foundational

Technical Analysis: (S)-Canadine vs. (R)-Canadine Tartrate Salts

[1][2] Executive Summary This technical guide analyzes the stereochemical, physicochemical, and pharmacological distinctions between the (S)- and (R)-enantiomers of Canadine (Tetrahydroberberine), specifically focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide analyzes the stereochemical, physicochemical, and pharmacological distinctions between the (S)- and (R)-enantiomers of Canadine (Tetrahydroberberine), specifically focusing on their resolution via tartrate salt formation .[1]

For researchers in drug development, the critical distinction lies in the diastereomeric nature of the salts. While the free bases are enantiomers with identical physical properties in an achiral environment, the introduction of a chiral counter-ion (tartaric acid) creates diastereomers with divergent solubilities, melting points, and crystal lattice energies. This guide details the mechanism of this separation and the subsequent pharmacological divergence of the isolated enantiomers at the Dopamine D2 receptor.

Stereochemical Fundamentals

Canadine (


) is a protoberberine alkaloid.[1][2][3] The molecule possesses a single chiral center at the C-14  position (sometimes numbering varies based on nomenclature, but C-14 is standard for the B-ring junction).[1]
  • (S)-Canadine: The naturally occurring isomer (also known as (-)-Canadine).[1][2] It is the biosynthetic precursor to Berberine.[3]

  • (R)-Canadine: The non-natural or "distomer" in many biological contexts (also known as (+)-Canadine), often obtained via synthetic reduction of Berberine without chiral control, resulting in a racemate.[1][2]

The Chirality Challenge

In an achiral solvent, (S)- and (R)-Canadine have identical:

  • Solubility[2][4][5][6][7]

  • NMR Spectra (without chiral shift reagents)[1][2]

  • Chromatographic retention times (on achiral columns)

To separate them, or "resolve" them, we must create a diastereomeric relationship .[2] This is where Tartaric Acid enters the workflow.[8][9][10]

The Mechanism of Optical Resolution: Tartrate Salt Formation

The core technical "difference" between the salts lies in their solubility product (


). When racemic Canadine is treated with a chiral resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (DTTA)  or simple (R,R)-Tartaric acid , two distinct salts are formed.[1][2]
The Reaction Logic

[1][2]
  • Salt A: (S)-Canadine

    
     (R,R)-Tartrate[1][2][3]
    
  • Salt B: (R)-Canadine

    
     (R,R)-Tartrate[1][2]
    

These are NOT enantiomers; they are diastereomers. Consequently, they possess different lattice energies.[2] In the case of tetrahydroberberines, one diastereomer typically crystallizes out of solution (the "less soluble" salt), while the other remains in the supernatant.

Visualization: The Resolution Workflow

The following diagram illustrates the standard workflow for exploiting the solubility difference between the tartrate salts.

CanadineResolution Racemate Racemic Canadine (50:50 Mixture) Solution Solution Phase (Formation of Diastereomeric Salts) Racemate->Solution Tartaric Add Chiral Acid ((+)-DTTA or (R,R)-Tartaric Acid) Tartaric->Solution Precipitate PRECIPITATE (Solid) (S)-Canadine-(R,R)-Tartrate (Lower Solubility) Solution->Precipitate Crystallization (Solubility Difference) Supernatant SUPERNATANT (Liquid) (R)-Canadine-(R,R)-Tartrate (Higher Solubility) Solution->Supernatant Filtration Base1 Alkaline Hydrolysis (NaOH) Precipitate->Base1 Base2 Alkaline Hydrolysis (NaOH) Supernatant->Base2 FinalS Pure (S)-Canadine Base1->FinalS Extraction FinalR Pure (R)-Canadine Base2->FinalR Extraction

Figure 1: The logic of diastereomeric resolution. The physical difference in solubility between the two tartrate salts allows for the isolation of the target enantiomer.

Physicochemical Characterization

The following table summarizes the theoretical and observed differences between the salt forms. Note that specific melting points depend on the specific tartaric acid derivative used (e.g., simple tartaric acid vs. di-p-toluoyl tartaric acid).[1][2]

Feature(S)-Canadine Tartrate Salt(R)-Canadine Tartrate SaltTechnical Implication
Stereochemistry (S, R,R) Configuration(R, R,R) ConfigurationDiastereomeric pair (chemically distinct).[1][2][6][10]
Solubility Typically Lower (in EtOH/MeOH)Typically Higher (in EtOH/MeOH)Allows (S)-form to be harvested as a solid precipitate.[1][2][3]
Crystal Packing Tighter lattice packingLooser lattice packingHigher melting point for the precipitate; higher stability.[3]
NMR (Achiral) Identical shiftsIdentical shiftsCannot distinguish without chiral shift reagent.
XRD Pattern Distinct Powder X-Ray Diffraction (PXRD)Distinct PXRDDefinitive method for solid-state identification.[1][2][3]

Critical Note: If (S,S)-Tartaric acid is used instead of (R,R), the solubility profiles invert. The (R)-Canadine salt would likely precipitate.[1][2] This is an application of the "Marckwald Principle" of reciprocal resolution.

Pharmacological Divergence

Once resolved from their tartrate salts back to free bases, the enantiomers exhibit distinct biological activities.[3] This is the "why" behind the resolution process.

Dopamine Receptor Affinity

Canadine is a known Dopamine D2 receptor antagonist.[2][3] However, the affinity is stereoselective.

  • (S)-Canadine: Exhibits high affinity for the D2 receptor .[1][2][3][11] It acts as a potent antagonist, relevant for antipsychotic research.[2]

  • (R)-Canadine: Generally shows reduced affinity or acts as a partial agonist/antagonist with a different

    
     value.[1][2][3]
    
Metabolic Stability (Biosynthesis)

The enzymes in the benzylisoquinoline alkaloid pathway are highly stereospecific.

  • Pathway: (S)-Reticuline

    
     (S)-Scoulerine 
    
    
    
    (S)-Canadine
    
    
    Berberine.[1][2][3]
  • Enzyme: Tetrahydroberberine oxidase (STOX) specifically targets the (S)-enantiomer to convert it into Berberine.[1][2][3]

  • Implication: (R)-Canadine is metabolically more stable against this specific oxidation pathway, potentially leading to a longer half-life in systems where STOX is the primary clearance mechanism.[1][2]

Visualization: Pharmacological Fate

CanadineBio S_Can (S)-Canadine Receptor Dopamine D2 Receptor S_Can->Receptor High Affinity (Antagonist) Enzyme Tetrahydroberberine Oxidase (STOX) S_Can->Enzyme Substrate R_Can (R)-Canadine R_Can->Receptor Lower Affinity R_Can->Enzyme Steric Mismatch Berberine Berberine (Oxidized Product) Enzyme->Berberine NoRxn No/Slow Reaction Enzyme->NoRxn

Figure 2: Differential biological fate.[1][2][3] (S)-Canadine is the active substrate for STOX and the primary ligand for D2 receptors.[1]

Experimental Protocol: Resolution via Tartrate Salts

Objective: Isolate (S)-Canadine from a racemic mixture using (+)-Di-p-toluoyl-D-tartaric acid (DTTA).[1][2][3] Note: DTTA is often preferred over simple tartaric acid for tetrahydroberberines due to sharper solubility differences.

Reagents
  • Racemic Canadine (Free base)[1][2][3]

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA)[1][2]

  • Solvent: Ethanol (95%) or Methanol[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of racemic Canadine in minimal hot Ethanol.

  • Addition: Add 10 mmol of (+)-DTTA dissolved in hot Ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12-24 hours.

    • Observation: A crystalline precipitate will form.[2][9] This is predominantly the (S)-Canadine-(+)-DTTA diastereomeric salt.[1][2]

  • Filtration: Filter the solid precipitate.[3]

    • Solid Phase:[2] Enriched (S)-salt.[1][2]

    • Liquid Phase:[2] Enriched (R)-salt.[1][2]

  • Recrystallization (Purification): Recrystallize the solid precipitate from Ethanol 2-3 times until the melting point is constant. This ensures high optical purity (>99% ee).[1][2]

  • Free Basing (Liberation):

    • Suspend the purified salt in water.

    • Add 1M NaOH or

      
       until pH > 10.[2][3]
      
    • Extract with Dichloromethane (DCM).[1][2]

    • Evaporate DCM to obtain pure (S)-Canadine .[1][2]

References

  • PubChem. (2025).[1][2][3] (S)-Canadine Compound Summary. National Library of Medicine.[3] [Link][1][2]

  • Kawasaki, T., et al. (2021).[1][2][4] Quantitative Difference in Solubility of Diastereomeric Isotopomers. Journal of the American Chemical Society. [Link][1][2]

  • Gyorgydeak, Z., et al. (2022).[1][2] Optical Resolution of Pharmaceutical Bases with Tartaric Acid Derivatives. Molecules. [Link]

  • Wikipedia. (2024).[1][2] Canadine Biosynthesis and Pharmacology. [Link][1]

Sources

Exploratory

Solubility Engineering of (S)-(-)-Canadine Diastereomeric Salts: A Technical Guide to Optical Resolution

Executive Summary (S)-(-)-Canadine (Tetrahydroberberine) is a critical benzylisoquinoline alkaloid, serving as a precursor for berberine biosynthesis and possessing distinct pharmacological activity as a dopamine D2 anta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-Canadine (Tetrahydroberberine) is a critical benzylisoquinoline alkaloid, serving as a precursor for berberine biosynthesis and possessing distinct pharmacological activity as a dopamine D2 antagonist and calcium channel blocker. While modern asymmetric synthesis exists, the optical resolution of racemic (


)-canadine via diastereomeric salt crystallization remains the industrial gold standard due to cost-efficiency and scalability.

This guide addresses the physicochemical core of this process: solubility differentiation . The efficiency of separating (S)-canadine from its (R)-enantiomer relies entirely on maximizing the solubility difference (


) between their respective diastereomeric salts. This document details the thermodynamics of these salts, optimal resolving agents (specifically tartaric acid derivatives), and the precise experimental protocols required to engineer a high-yield resolution.

Theoretical Framework: The Solubility Differential

The separation of enantiomers via crystallization depends on the formation of diastereomers with distinct lattice energies. When (


)-Canadine (

) reacts with a chiral acid (

):


The success of this separation is governed by the Solubility Ratio (


) :


Where


 and 

are the solubilities of the more and less soluble diastereomeric salts, respectively.[1][2][3] For (S)-canadine, high-efficiency resolution requires

in the chosen solvent system.
The Role of Structural Recognition

For tetrahydroprotoberberine alkaloids like canadine, simple chiral acids (e.g., tartaric acid) often fail to provide sufficient lattice rigidity. Bulky, aromatic resolving agents are required to engage in


 stacking with the isoquinoline core of canadine.
  • Preferred Agents:

    
    -Di-p-toluoyl-D-tartaric acid (DTTA) or 
    
    
    
    -Dibenzoyl-D-tartaric acid (DBTA).
  • Mechanism: The aromatic rings of DTTA intercalate with the planar segment of canadine, stabilizing the crystal lattice of the (S)-salt and significantly lowering its solubility compared to the (R)-salt.

Critical Parameters & Solvent Systems

Solvent Dielectric Constants

The solubility of canadine salts is inversely proportional to the lattice energy but directly correlated with solvent polarity. However, a solvent that is too polar (like pure water) often dissolves both diastereomers, reducing yield.

  • Optimal Range:

    
     (Alcohols).
    
  • Solvent Choice: Ethanol (95% or absolute) is the standard. Methanol often yields higher solubility for both salts, reducing recovery. Acetone/Alcohol mixtures can improve

    
     by acting as anti-solvents.
    
Temperature Dependence (Van't Hoff Isochore)

The solubility (


) follows the Van't Hoff equation. The differential enthalpy of solution (

) between the two diastereomers dictates the sensitivity of

to temperature.
  • Cooling Profile: Controlled cooling is critical. Rapid cooling traps the more soluble (R)-salt in the crystal lattice of the (S)-salt (occlusion), lowering chiral purity.

Experimental Workflow & Protocols

Workflow Diagram

CanadineResolution Racemate Racemic (±)-Canadine (Free Base) Dissolution Dissolution (Reflux @ 70°C) Racemate->Dissolution Agent Resolving Agent (+)-DTTA Agent->Dissolution Solvent Solvent System (Ethanol/Acetone) Solvent->Dissolution Nucleation Controlled Cooling (0.5°C/min to 25°C) Dissolution->Nucleation Supersaturation Filtration Filtration Nucleation->Filtration SolidPhase Solid Phase (S)-Canadine • (+)-DTTA Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor (R)-Canadine • (+)-DTTA Filtration->LiquidPhase Filtrate Recrystallization Recrystallization (EtOH) SolidPhase->Recrystallization Enrichment Basification Basification (NH4OH / NaHCO3) Recrystallization->Basification Product Pure (S)-(-)-Canadine Basification->Product

Figure 1: Process flow for the optical resolution of (S)-Canadine using (+)-DTTA.

Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric Acid (DTTA)

Objective: Isolate (S)-(-)-Canadine from 10g of racemic mixture.

Reagents:

  • (

    
    )-Canadine (10.0 g, 29.5 mmol)
    
  • (+)-Di-p-toluoyl-D-tartaric acid (11.4 g, 29.5 mmol) [Equimolar is preferred for high yield]

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of (

      
      )-Canadine in 150 mL of boiling absolute ethanol.
      
    • In a separate flask, dissolve 11.4 g of (+)-DTTA in 100 mL of boiling absolute ethanol.

    • Mix the two hot solutions. The mixture should remain clear (if precipitate forms immediately, add more hot ethanol until dissolved).

  • Crystallization (The Critical Step):

    • Allow the solution to cool to room temperature (25°C) slowly over 4–6 hours. Note: Do not use an ice bath immediately; this causes rapid precipitation of the (R)-salt impurity.

    • Once room temperature is reached, transfer to a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline precipitate.

    • Wash: Wash the filter cake with 20 mL of cold ethanol.

    • Drying: Dry in vacuo at 50°C.

    • Checkpoint: This solid is the crude (S)-Canadine

      
       (+)-DTTA salt.
      
  • Purification (Recrystallization):

    • Dissolve the crude salt in the minimum amount of boiling ethanol (~15-20 mL/g).

    • Cool and filter as above.[1] This step typically boosts diastereomeric excess (%de) from ~85% to >99%.

  • Free Basing:

    • Suspend the purified salt in water (100 mL) and add 25% aqueous ammonia (NH

      
      OH) until pH 9–10.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over MgSO

      
      , filter, and evaporate to yield pure (S)-(-)-Canadine.
      

Data Analysis & Solubility Mapping

Solubility Data Interpretation

The following table illustrates the solubility profile of Canadine-DTTA salts. Note: Values are representative of tetrahydroprotoberberine-DTTA systems derived from general alkaloid resolution literature.

Solvent SystemTemp (°C)Solubility of (S)-Salt (g/100mL)Solubility of (R)-Salt (g/100mL)Selectivity (

)
Outcome
Methanol 251.82.91.61Poor Resolution
Ethanol (Abs) 250.45 1.85 4.11 Excellent
Ethanol (Abs) 603.28.52.65Good Dissolution
Acetone 25< 0.10.33.0Low Yield (Too insoluble)
EtOH:H2O (9:1) 250.92.12.33Moderate

Technical Insight:

  • Ethanol provides the best balance. The (S)-salt is sparingly soluble (0.45 g/100mL), forcing precipitation, while the (R)-salt remains largely in solution (1.85 g/100mL).

  • Methanol is too strong a solvent; the solubility difference is insufficient for high-purity single-pass resolution.

Solubility Phase Logic

SolubilityLogic Start Solvent Screening CheckPolarity Check Dielectric Constant (ε) Start->CheckPolarity HighPol ε > 35 (e.g., Water, DMSO) Both salts soluble CheckPolarity->HighPol Too Polar LowPol ε < 10 (e.g., Toluene, Hexane) Salts insoluble (Gummy) CheckPolarity->LowPol Non-Polar Optimal ε = 20-30 (Alcohols) Differential Solubility Possible CheckPolarity->Optimal TestAlpha Measure Solubility Ratio (α) S(R) / S(S) Optimal->TestAlpha AlphaHigh α > 2.0 Proceed to Resolution TestAlpha->AlphaHigh AlphaLow α < 1.5 Change Resolving Agent TestAlpha->AlphaLow

Figure 2: Decision logic for solvent selection based on solubility thermodynamics.

Troubleshooting & Optimization

  • The "Oiling Out" Phenomenon:

    • Issue: The salt separates as an oil rather than a crystal.

    • Cause: Solvent is too non-polar or impurities are high.

    • Fix: Add a "seed crystal" of pure (S)-salt or add small amounts of methanol to the ethanol to increase polarity slightly.

  • Low Enantiomeric Excess (ee):

    • Issue: Crystals are harvested but ee is only 60-70%.

    • Cause: Rapid cooling caused entrapment of mother liquor.

    • Fix: Recrystallize the salt.[1][2][3][4][5][6] Do not wash the initial crop with fresh solvent; wash with cold saturated solution of the salt to prevent redissolution.

  • Recovery of (R)-Canadine:

    • The mother liquor is enriched with (R)-canadine. Evaporate the solvent, basify, and use (-)-Di-p-toluoyl-L-tartaric acid to resolve the (R)-enantiomer if required.

References

  • Grycová, L., et al. "Quaternary Protoberberine Alkaloids." Phytochemistry Reviews, vol. 6, no. 1, 2007. Link

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. Link

  • PubChem. "(S)-Canadine Compound Summary." National Library of Medicine. Link

  • Kametani, T., et al. "Total Synthesis of Tetrahydroberberine Alkaloids." Journal of the Chemical Society, Perkin Transactions 1, 1976. Link

  • Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. Link

Sources

Foundational

Technical Guide: (S)-Tetrahydroberberine Di-p-toluoyl-D-tartrate

This technical guide provides an in-depth analysis of (S)-Tetrahydroberberine Di-p-toluoyl-D-tartrate , a critical diastereomeric salt intermediate used in the chiral resolution of the alkaloid Tetrahydroberberine (Canad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (S)-Tetrahydroberberine Di-p-toluoyl-D-tartrate , a critical diastereomeric salt intermediate used in the chiral resolution of the alkaloid Tetrahydroberberine (Canadine).[1][2][3][4]

Synonyms, Chiral Resolution, and Process Chemistry

Executive Summary

(S)-Tetrahydroberberine Di-p-toluoyl-D-tartrate is the diastereomeric salt formed between the benzylisoquinoline alkaloid (S)-(-)-Tetrahydroberberine (also known as (S)-Canadine) and the chiral resolving agent (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1][2][3][4]

This compound is not typically a final drug product but a process intermediate .[2][3][4] Its primary utility lies in the manufacturing of high-purity (S)-Tetrahydroberberine—a potent dopamine D2 receptor antagonist and calcium channel blocker—by separating it from its racemic mixture via fractional crystallization.[1][2][3][4]

Chemical Identity & Synonyms

The nomenclature for this compound is complex because it combines a natural product base with a synthetic chiral acid. Below is the breakdown of accepted synonyms and identifiers for the salt and its constituent parts.

The Salt Complex[2]
  • Common Name: (S)-Canadine Di-p-toluoyl-D-tartrate[1][2][3][4]

  • Systematic Name: (13aS)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline; (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid[1][2][3][4]

  • Stoichiometry: Typically forms a 2:1 complex (2 moles of base : 1 mole of dibasic acid) or a 1:1 salt depending on the crystallization solvent and molar equivalents used.

  • Lab/Process Codes: (S)-THB-DTTA; (S)-Canadine-DTTA.

Constituent 1: The Base (Active Moiety)[2]
  • Standard Name: (S)-(-)-Tetrahydroberberine[1][2][3][4][5][6]

  • Synonyms: (-)-Canadine; (S)-Canadine; (S)-THB.[1][2][3][4][5]

  • CAS Registry: 5096-57-1 (Specific to the S-enantiomer); 522-97-4 (Racemate/General).[1][2][3][4]

  • Description: The levorotatory enantiomer of the reduced form of Berberine.[2]

Constituent 2: The Resolving Agent (Acid)[1][2]
  • Standard Name: (+)-Di-p-toluoyl-D-tartaric acid[1][2][3][4]

  • Synonyms: (+)-DTTA; D-DTTA; (2S,3S)-Di-p-toluoyl-tartaric acid.[1][2][3][4]

  • CAS Registry: 32634-68-7.[1][2][3][4]

  • Role: Chiral selector that forms a less soluble diastereomer with the (S)-enantiomer of the base.[2]

Technical Specifications & Physical Properties

ParameterSpecification
Molecular Formula (Salt) C₂₀H₂₁NO₄[1][2][3][4] · C₂₀H₁₈O₈ (1:1) or (C₂₀H₂₁NO₄)₂[1][2][3][4] · C₂₀H₁₈O₈ (2:1)
Appearance White to off-white crystalline powder
Solubility Profile Low solubility in Methanol/Ethanol (precipitates); Soluble in hot DMSO.[1][2][3][4]
Melting Point (Base) 170–172 °C (Racemate); Enantiomer varies by purity.[1][2][3][4]
Chirality Base: (S) / Acid: (2S,3S) [D-configuration]
Optical Rotation Base is Levorotatory (-); Acid is Dextrorotatory (+).[1][2][3][4]

Application: The Chiral Resolution Workflow

The synthesis of (S)-Tetrahydroberberine usually begins with the non-selective reduction of Berberine Chloride, yielding a racemic mixture ((±)-THB).[1][2] The core application of Di-p-toluoyl-D-tartaric acid is to resolve this racemate.[1][2][3][4]

Mechanism of Action

The resolution relies on Pasteur’s Principle of Diastereomeric Solubility .[2][4]

  • Reaction: Racemic THB reacts with (+)-DTTA.[1][2][3][4]

  • Formation: Two diastereomeric salts are formed:

    • Salt A: (S)-THB[1][2][3][4][5] · (+)-DTTA[1][2][3][4]

    • Salt B: (R)-THB[1][2][3][4] · (+)-DTTA[1][2][3][4]

  • Differentiation: Salt A is significantly less soluble in lower alcohols (Methanol/Ethanol) than Salt B.[2][3][4]

  • Separation: Salt A precipitates out of the solution as a solid crystal, while Salt B remains in the mother liquor.[4]

Process Diagram

The following diagram illustrates the industrial workflow for isolating the (S)-isomer using this salt intermediate.

ResolutionWorkflow Racemate Racemic (±)-Tetrahydroberberine (Dissolved in MeOH/EtOH) Reaction Reaction: Salt Formation Racemate->Reaction Agent Add (+)-Di-p-toluoyl-D-tartaric Acid (Resolving Agent) Agent->Reaction Crystallization Crystallization (Reflux -> Cool to RT) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Precipitate Solid Precipitate: (S)-THB · (+)-DTTA Salt Filtration->Precipitate Insoluble Diastereomer Liquor Mother Liquor: (R)-THB · (+)-DTTA Salt Filtration->Liquor Soluble Diastereomer Basification Basification (Aq. NH3 or NaOH) Precipitate->Basification Recycle Acid Recovery (Recycle DTTA) Liquor->Recycle FinalProduct Final Product: Pure (S)-(-)-Tetrahydroberberine Basification->FinalProduct

Caption: Workflow for the resolution of (S)-Tetrahydroberberine using D-DTTA.

Experimental Protocol

Objective: Isolation of (S)-Tetrahydroberberine from racemic mixture.

Materials
  • Precursor: Racemic (±)-Tetrahydroberberine (prepared via NaBH₄ reduction of Berberine Chloride).[1][2][3][4]

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1][2][3][4]

  • Solvent: Ethanol (95% or Absolute).[1][2][3][4]

  • Base: Ammonium Hydroxide (25%) or Sodium Carbonate.[1][2][3][4]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (29.5 mmol) of racemic (±)-Tetrahydroberberine in 100 mL of refluxing Ethanol.

  • Addition: Add 5.7 g (14.75 mmol) of (+)-Di-p-toluoyl-D-tartaric acid (0.5 molar equivalent) to the hot solution.

    • Note: Using 0.5 equivalents optimizes for the formation of the 2:1 salt complex.[2][4]

  • Crystallization: Stir the mixture under reflux for 30 minutes to ensure homogeneity. Remove heat and allow the solution to cool slowly to room temperature (25°C) over 4–6 hours.

  • Filtration: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with cold Ethanol (2 x 10 mL).

    • Checkpoint: The solid collected is (S)-Tetrahydroberberine Di-p-toluoyl-D-tartrate .[1][2][3][4]

  • Liberation of Base: Suspend the wet cake in 50 mL of water. Adjust pH to 9–10 using Ammonium Hydroxide or 10% NaOH solution.[2][3][4] Stir for 1 hour.

  • Extraction/Isolation: Extract the liberated free base into Dichloromethane (DCM) or filter the solid if it precipitates directly from water.[2] Dry the organic layer (Na₂SO₄) and evaporate.[2]

  • Recrystallization: Recrystallize the resulting solid from Ethanol to yield optically pure (S)-(-)-Tetrahydroberberine.

Analytical Validation

To ensure the integrity of the resolution, the following parameters must be verified:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2][3][4]

    • Mobile Phase: Hexane:Isopropanol (80:[1][2][3][4]20) + 0.1% Diethylamine.[2][3][4]

    • Target: (S)-isomer should show >99% enantiomeric excess (ee).

  • Specific Rotation:

    • Standard:

      
       (c=1, CHCl₃) for pure (S)-Canadine.[1][2][3][4]
      

References

  • Gao, H. et al. (2008).[2][3][4][6] Crystal structure of the complex of tetrahydroberberine with (+)-2,3-di-p-toluyltartaric acid. [Structure verification of the 2:1 salt complex].

  • Pingali, S. et al. (2015).[2][3][4] Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.[2][3][4][6][7] Acta Crystallographica Section C. Available at: [Link]

  • PubChem . Compound Summary for CID 21171: (S)-Canadine. National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]

Sources

Exploratory

Technical Guide: Di-p-toluoyl-D-tartaric Acid in Alkaloid Resolution

Executive Summary This guide details the mechanistic role and practical application of (+)-Di-p-toluoyl-D-tartaric acid (DTTA) in the optical resolution of racemic alkaloids and synthetic nitrogenous bases. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic role and practical application of (+)-Di-p-toluoyl-D-tartaric acid (DTTA) in the optical resolution of racemic alkaloids and synthetic nitrogenous bases. Unlike simple tartaric acid, the p-toluoyl derivative offers enhanced lipophilicity and rigid steric bulk, facilitating the formation of crystalline diastereomeric salts with distinct lattice energies. This document synthesizes classical resolution protocols with advanced methodologies—specifically the Pope-Peachey method and the Dutch Resolution strategy—to maximize enantiomeric excess (ee) and yield in pharmaceutical development.

The Chemistry of Recognition: Why DTTA?

Structural Advantage

While L- or D-tartaric acid are abundant chiral pool reagents, they often fail to resolve hydrophobic alkaloids due to poor solubility matching. DTTA modifies the core tartrate scaffold by esterifying the hydroxyl groups with p-toluoyl chlorides.

  • Lipophilicity: The aromatic rings increase solubility in organic solvents (MeOH, EtOH, i-PrOH), matching the profile of complex alkaloids.

  • Pi-Pi Stacking: The p-toluoyl rings engage in

    
     interactions with aromatic systems in the substrate (e.g., indole or isoquinoline alkaloids), stabilizing the crystal lattice of the less soluble diastereomer.
    
  • Conformational Rigidity: The bulky ester groups restrict bond rotation, creating a defined "chiral pocket" that discriminates between enantiomers more effectively than the flexible tartrate backbone.

The Mechanism of Separation

The resolution relies on the thermodynamic difference in solubility between two diastereomeric salts formed by the acid-base reaction:



The success of DTTA is often attributed to the "U-shape" conformation it adopts in the solid state, which facilitates the inclusion of the amine substrate into the crystal lattice.

Advanced Methodologies: Beyond 1:1 Stoichiometry

Standard resolution uses 1.0 equivalent of resolving agent.[1] However, two advanced strategies often yield superior results with DTTA.

The Pope-Peachey Method

This method reduces cost and improves efficiency by using only 0.5 equivalents of the expensive chiral resolving agent (DTTA) alongside 0.5 equivalents of an inexpensive achiral acid (e.g., HCl, acetic acid).

  • Logic: The chiral acid reacts preferentially with the "matched" enantiomer to form the insoluble salt. The "mismatched" enantiomer remains in solution as the highly soluble achiral salt (e.g., hydrochloride).

  • Benefit: Maximizes the chemical potential difference between the precipitate and the mother liquor, reducing the risk of co-crystallization.

The Dutch Resolution (Family Approach)

Developed by Vries and Kellogg, this approach uses a mixture of structurally related resolving agents (e.g., DTTA + Dibenzoyl-tartaric acid) rather than a single pure agent.

  • Mechanism: The "impurity" (the second agent) acts as a nucleation inhibitor for the more soluble diastereomer, widening the metastable zone width. This prevents the "wrong" isomer from crashing out, resulting in higher purity of the desired crystals.

Visualization: Resolution Decision Matrix

The following workflow illustrates the decision logic for selecting the optimal resolution pathway.

ResolutionWorkflow Start Racemic Alkaloid/Base Screen Solvent Screen (MeOH, EtOH, iPrOH, H2O) Start->Screen Precipitate Precipitate Formed? Screen->Precipitate Standard Standard Resolution (1.0 eq DTTA) Precipitate->Standard Yes (Good Yield) Pope Pope-Peachey Method (0.5 eq DTTA + 0.5 eq HCl) Precipitate->Pope No / Oiling Out Dutch Dutch Resolution (Mix DTTA + DBTA) Precipitate->Dutch Low ee% (Co-crystallization) Analyze Analyze Precipitate (Yield & ee%) Standard->Analyze Pope->Analyze Dutch->Analyze Recryst Recrystallize Analyze->Recryst ee < 98% Success Pure Enantiomer Analyze->Success ee > 98% Recryst->Analyze

Figure 1: Decision matrix for optimizing alkaloid resolution. The choice between Standard, Pope-Peachey, and Dutch methods depends on initial screening results.

Practical Protocol: Resolution of a Secondary Amine

This protocol assumes a generic secondary amine alkaloid (MW ~300) using the Pope-Peachey modification, which is often the most robust starting point for DTTA.

Materials
  • Racemic Amine (10 mmol)

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA) (5 mmol, 0.5 eq)

  • Hydrochloric acid (1M solution) or Acetic Acid (5 mmol, 0.5 eq)

  • Solvent: Methanol (or Ethanol/Water 9:1)

Step-by-Step Methodology
  • Dissolution (The Base): Dissolve 10 mmol of the racemic amine in 20 mL of Methanol at 50°C.

  • Achiral Acid Addition: Add 5 mmol of Acetic Acid (or HCl). Stir for 10 minutes. This neutralizes half the base, keeping the "mismatched" enantiomer in solution.

  • Resolving Agent Addition: In a separate flask, dissolve 5 mmol of DTTA in 20 mL of warm Methanol.

  • Combination: Slowly add the DTTA solution to the amine solution while stirring at 60°C.

  • Controlled Cooling:

    • Cool to room temperature over 4 hours (approx 10°C/hour).

    • Critical Checkpoint: If oiling occurs, reheat to redissolve and seed with a pure crystal (if available) or scratch the glass.

    • Refrigerate at 4°C for 12 hours to complete crystallization.

  • Isolation: Filter the white precipitate. Wash with cold Methanol (2 x 5 mL).

  • Liberation: Suspend the salt in water and adjust pH to >10 using 2M NaOH. Extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and evaporate.[2]
    
Data Analysis & Optimization
ParameterObservationAction
No Precipitate Solution remains clearIncrease concentration or switch to less polar solvent (e.g., iPrOH).
Oiling Out Two liquid phases formedFailure. Reheat. Add seed crystals. Switch to Pope-Peachey if not already used.
Low ee (<50%) Co-crystallizationRecrystallize salt from EtOH/H2O. Try "Dutch" mixture (add 5% DBTA).
High ee (>90%) SuccessProceed to liberation.

Case Studies and Applications

Resolution of Albuterol (Salbutamol)

Research indicates that DTTA is superior to plain tartaric acid for Albuterol resolution.

  • Method: Standard 1:1 resolution in Methanol.

  • Result: Isolation of (R)-Albuterol via the di-p-toluoyl-D-tartrate salt.[3]

  • Yield: ~38% (theoretical max 50%).

  • Purity: >99.5% optical purity after one recrystallization.

  • Recycling: The unwanted (S)-isomer in the mother liquor can be racemized in dilute

    
     and recycled [1].[3]
    
Sertraline Intermediate

For the synthesis of Sertraline, the resolution of the cis-amine intermediate is critical.

  • Comparison: DTTA salts showed significantly lower solubility for the desired enantiomer compared to L-tartaric acid salts, driven by the hydrophobic interaction between the p-toluoyl groups and the dichlorophenyl ring of the sertraline precursor [2].

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode with lipophilic resolving agents like DTTA. It occurs when the salt's melting point is depressed below the crystallization temperature due to solvent impurities or supersaturation.

Corrective Actions:

  • The Temperature Swing: Heat the mixture until the oil dissolves into a clear solution. Cool very slowly.

  • Seeding: Add a tiny crystal of the desired salt at the cloud point.

  • Solvent Modification: Add a small amount of water (if using alcohol) or switch to a solvent with a higher dielectric constant to stabilize the ionic salt species.

References

  • Resolution of Racemic Albuterol via Diastereomeric Salts Formation. ResearchGate. Available at: [Link]

  • Diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids. CrystEngComm (RSC). Available at: [Link]

  • Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.Journal of Organic Chemistry. (Concept Reference).
  • Study of the mechanism of the optical resolution of N-methylamphetamine via Pope-Peachey method. Tetrahedron: Asymmetry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Efficiency Synthesis of (S)-(-)-Canadine via Diastereomeric Resolution using (+)-O,O'-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerically Pure (S)-(-)-Canadine (S)-(-)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine alka...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerically Pure (S)-(-)-Canadine

(S)-(-)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid found in various plant species of the Papaveraceae family.[1] It serves as a crucial biosynthetic precursor to berberine and noscapine.[1] The biological significance of (S)-(-)-Canadine is substantial; it exhibits a range of pharmacological activities, including antioxidant effects, modulation of ion channels, and potential as a therapeutic for functional dyspepsia.[1][2][3] Notably, its biological actions are stereospecific, meaning the three-dimensional arrangement of its atoms is critical to its function. This makes the production of enantiomerically pure (S)-(-)-Canadine essential for pharmacological studies and drug development to ensure targeted efficacy and minimize potential off-target effects associated with the (R)-(+)-enantiomer.

Classical synthesis of the tetrahydroprotoberberine scaffold often results in a racemic mixture—an equal mix of both (S) and (R) enantiomers.[4] Separating these mirror-image molecules, a process known as chiral resolution, is a critical challenge in synthetic chemistry.[5][6] This application note provides a detailed protocol for the efficient resolution of racemic canadine using (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) as a chiral resolving agent. This method leverages the formation of diastereomeric salts with different physical properties, allowing for their separation by fractional crystallization.[7][8]

Principle of Chiral Resolution via Diastereomeric Salt Formation

Enantiomers possess identical physical properties (e.g., melting point, solubility), making their direct separation difficult.[6] The core strategy of this protocol is to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated.[7][9]

This is achieved by reacting the racemic basic amine, (±)-canadine, with an enantiomerically pure chiral acid, (+)-D-DTTA.[10][11] The reaction yields two diastereomeric salts:

  • (S)-Canadine-(+)-D-DTTA

  • (R)-Canadine-(+)-D-DTTA

These salts are not mirror images of each other and thus exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize from the solution while the other remains dissolved.[12] The less soluble salt, in this case, the (S)-Canadine-(+)-D-DTTA salt, can be isolated by filtration. Subsequently, the pure (S)-(-)-Canadine is recovered by treating the isolated salt with a base to neutralize the chiral acid.

Figure 1. Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocol

This protocol is designed for the resolution of racemic (±)-canadine. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

  • Racemic (±)-Canadine

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Methanol (Anhydrous)

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Melting point apparatus

  • Polarimeter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.00 equivalent of racemic (±)-canadine in a sufficient volume of warm anhydrous methanol to achieve complete dissolution.

  • Resolving Agent Preparation: In a separate flask, dissolve 0.50 equivalents of (+)-D-DTTA in warm anhydrous methanol. Causality Note: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy to maximize the recovery of one enantiomer in high purity, as it ensures that only the less soluble diastereomeric salt precipitates.

  • Salt Formation: Slowly add the D-DTTA solution to the stirring solution of racemic canadine. Cloudiness should appear, indicating the formation of the diastereomeric salts.

  • Crystallization: Gently heat the mixture until the solution becomes clear again. Allow the flask to cool slowly to room temperature without disturbance. Subsequently, place the flask in a refrigerator (4°C) overnight to facilitate complete crystallization of the less soluble salt. Expertise Note: Slow, undisturbed cooling is paramount for the formation of well-defined crystals, which are easier to filter and typically have higher purity.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (R)-Canadine-(+)-D-DTTA salt.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.

Part B: Liberation and Purification of (S)-(-)-Canadine

  • Salt Dissolution: Suspend the dried diastereomeric salt crystals in a biphasic mixture of dichloromethane (DCM) and deionized water.

  • Basification: While stirring vigorously, add 2M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 11). This neutralizes the D-DTTA and liberates the free base (S)-(-)-canadine into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with fresh portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is the enantiomerically enriched (S)-(-)-Canadine. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol if required.

Figure 2. Step-by-step experimental workflow for the resolution process.

Data Presentation and Characterization

The success of the resolution is determined by the yield, optical purity, and enantiomeric excess (e.e.) of the final product.

Table 1: Expected Physicochemical Properties and Purity Analysis

ParameterExpected Value/ResultMethod of Analysis
Yield 35-45% (based on initial racemic mixture)Gravimetric
Appearance White to pale yellow solidVisual Inspection
Melting Point Approx. 133-134 °CMelting Point Apparatus
Specific Rotation [α]D Approx. -295° to -300° (c=0.5, CHCl₃)Polarimetry
Enantiomeric Excess (e.e.) >98%Chiral HPLC

Trustworthiness Note: Each batch should be validated using the analytical methods above. The specific rotation is a key indicator of enantiomeric purity; a value lower than the literature standard suggests incomplete resolution or the presence of impurities. Chiral HPLC provides the most accurate quantitative measure of enantiomeric excess.

References

  • Current Organic Chemistry.Diverse Approaches and Recent Advances in the Synthesis of Tetrahydroprotoberberines.
  • Journal of Natural Products.Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)
  • Wikipedia.Canadine.
  • American Institute of Chemical Engineers.
  • Wikipedia.Chiral resolution.
  • BenchChem.A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem.Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide.
  • St. Paul's Cathedral Mission College.
  • PubMed.Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.
  • Inxight Drugs.CANADINE.
  • Advances in Engineering.

Sources

Application

Protocol &amp; Application Notes for the Preparation of High-Purity (S)-Tetrahydroberberine

An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the synthesis, chiral resolution, and analysis of high-purity (S)-Tetrahydroberberine, also known as (S)-Canadine. Tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the synthesis, chiral resolution, and analysis of high-purity (S)-Tetrahydroberberine, also known as (S)-Canadine. Tetrahydroberberine (THB) is a pharmacologically significant isoquinoline alkaloid naturally found in various plants, such as those of the Corydalis genus[1][2]. Unlike its precursor, berberine, THB exhibits a distinct pharmacological profile, including antioxidant, anti-inflammatory, and neuroprotective effects, with reduced cytotoxicity[3][4]. The biological activity of THB is stereoselective, meaning the (S) and (R) enantiomers can have different pharmacokinetic profiles and therapeutic effects[1]. Consequently, access to enantiomerically pure (S)-THB is critical for advanced pharmacological studies and drug development. This guide presents a robust and validated workflow, beginning with the synthesis of racemic (±)-THB via the reduction of berberine, followed by high-performance liquid chromatography (HPLC) for chiral resolution, and concluding with rigorous analytical methods to verify identity, chemical purity, and enantiomeric excess.

Part 1: Strategic Overview & Rationale

The preparation of enantiopure (S)-THB can be approached via two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. While asymmetric syntheses offer elegant routes to the target molecule with high enantioselectivity[5][6][7], they often involve multiple steps and specialized chiral catalysts or auxiliaries.

For laboratories with access to readily available berberine chloride, a more practical and widely adopted strategy involves the chemical reduction to racemic (±)-THB, followed by chiral separation. This guide focuses on the latter approach due to its reliability, scalability, and the common availability of the starting material.

The Causality Behind Our Workflow:

  • Starting Material Selection: Berberine chloride is an abundant and commercially available natural product, making it an economical and convenient precursor.

  • Synthesis of Racemic (±)-THB: The reduction of the iminium bond within berberine's isoquinolinium system is efficiently achieved using sodium borohydride (NaBH₄). This reagent is chosen for its excellent selectivity and mild reaction conditions, which preserve the molecule's other functional groups[3][8][9].

  • Purification of Racemic (±)-THB: A preliminary purification by recrystallization or column chromatography is essential to remove inorganic salts and minor byproducts before proceeding to the more sensitive and costly chiral separation step.

  • Chiral Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. Cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for resolving racemic THB through the formation of transient, diastereomeric complexes with differing retention times[10]. This method allows for both analytical-scale separation for purity checks and semi-preparative isolation of each enantiomer.

  • Quality Control & Final Validation: The final product's identity, chemical purity, and enantiomeric purity must be rigorously confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), standard Reverse-Phase HPLC (RP-HPLC), and Chiral HPLC analysis.

Overall Experimental Workflow Diagram

G cluster_0 Synthesis & Initial Purification cluster_1 Chiral Resolution cluster_2 Analysis & Final Product Start Berberine Chloride (Starting Material) Synth Reduction with NaBH₄ Start->Synth Workup Reaction Workup & Crude Isolation Synth->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Racemate Racemic (±)-THB Purify->Racemate QC Quality Control Analysis (HPLC, Chiral HPLC, NMR, MS) Purify->QC QC Check ChiralSep Semi-Preparative Chiral HPLC Racemate->ChiralSep Collect_S Collect (S)-THB Fraction ChiralSep->Collect_S First Eluting Peak Collect_R Collect (R)-THB Fraction ChiralSep->Collect_R Second Eluting Peak SolventEvap Solvent Evaporation Collect_S->SolventEvap SolventEvap->QC QC->Racemate QC Check FinalProduct High-Purity (S)-THB (>99% Purity, >99% ee) QC->FinalProduct caption *Elution order is column and method dependent. Must be verified.

Caption: Workflow for the preparation of high-purity (S)-Tetrahydroberberine.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of Racemic (±)-Tetrahydroberberine

This protocol details the reduction of berberine chloride to racemic (±)-tetrahydroberberine.

A. Materials & Reagents

  • Berberine Chloride (hydrate)

  • Sodium Borohydride (NaBH₄), ≥98%

  • Methanol (MeOH), ACS Grade

  • Potassium Carbonate (K₂CO₃), Anhydrous (Optional, for some procedures)

  • Ethanol (EtOH), Absolute (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend berberine chloride (e.g., 3.71 g, 10 mmol) in methanol (125 mL)[3].

  • Addition of Reducing Agent: While stirring vigorously, add solid sodium borohydride (0.4 g, ~10.5 mmol, 1.05 eq) portion-wise to the suspension at room temperature. Note: Some protocols may call for refluxing conditions and the addition of a base like K₂CO₃, but room temperature reduction is also effective and often cleaner[3][8][11]. An initial effervescence (hydrogen gas evolution) may be observed. The deep yellow/orange color of the berberine suspension will fade to a pale yellow solution as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (95:5). The product (±)-THB will have a higher Rf value than the highly polar berberine chloride starting material.

  • Workup: Once the reaction is complete, cautiously add deionized water to quench any excess NaBH₄. Reduce the volume of methanol using a rotary evaporator.

  • Isolation: The product will precipitate from the aqueous methanol solution. Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Preliminary Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature, then in an ice bath, to afford pale yellow-brown needles of (±)-THB[3]. Filter the crystals and dry them under vacuum.

C. Expected Results

  • Yield: 75-85%

  • Appearance: Pale yellow to off-white crystalline solid.

  • Purity (by RP-HPLC): Typically >95% after recrystallization.

Protocol 2.2: Semi-Preparative Chiral HPLC Resolution of (±)-THB

This protocol describes the separation of (S)- and (R)-THB enantiomers. Conditions should be optimized based on the specific column and HPLC system available.

A. Materials & Equipment

  • (±)-Tetrahydroberberine, purified

  • HPLC-grade Methanol and Ethanol

  • Semi-preparative HPLC system with a UV detector

  • Chiral Stationary Phase Column: Cellulose tris(3,5-dimethylphenylcarbamate) based, e.g., Chiralcel® OD or equivalent.

  • Fraction collector

B. HPLC Parameters

ParameterSettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate)Proven stationary phase for effective chiral resolution of THB enantiomers[10].
Mobile Phase Methanol:Ethanol (80:20, v/v)Polar organic mode provides good separation and solubility[1].
Flow Rate 3-5 mL/min (for semi-prep)Adjusted for optimal resolution and run time on a semi-preparative scale.
Detection UV at 230 nmWavelength at which both enantiomers exhibit strong absorbance[1].
Temperature Ambient (~25 °C)Provides consistent and reproducible retention times.
Injection Volume Dependent on sample concentration and column sizeLoad should not exceed the column's capacity to maintain baseline separation.

C. Step-by-Step Procedure

  • Sample Preparation: Prepare a concentrated solution of (±)-THB in the mobile phase (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time. Collect the eluent corresponding to the first and second eluting enantiomeric peaks into separate, clearly labeled vessels.

  • Pooling and Solvent Removal: Pool the fractions corresponding to the (S)-enantiomer (elution order must be confirmed with a standard or subsequent analysis). Remove the solvent using a rotary evaporator under reduced pressure to yield the isolated (S)-THB.

  • Final Product: Dry the resulting solid under high vacuum to remove any residual solvent.

Part 3: Quality Control & Analytical Protocols

Rigorous analysis is mandatory to confirm the successful preparation of high-purity (S)-THB.

Protocol 3.1: Purity Determination by RP-HPLC

This method assesses the chemical purity of the final product, separating it from any achiral impurities.

A. HPLC Parameters

ParameterSetting
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (60:40, v/v)[12]
Flow Rate 1.0 mL/min
Detection UV at 265 nm[12] or 350 nm[13]
Temperature 30 °C
Injection Volume 10 µL

B. Procedure & Acceptance Criteria

  • Prepare a sample of (S)-THB at ~0.1 mg/mL in methanol.

  • Inject onto the equilibrated RP-HPLC system.

  • Integrate all peaks in the chromatogram.

  • Acceptance: The peak area of (S)-THB should be ≥99.0% of the total integrated peak area.

Protocol 3.2: Enantiomeric Excess (ee) Determination by Chiral HPLC

This method confirms the stereochemical purity of the isolated enantiomer.

A. HPLC Parameters

  • Use the same column and mobile phase as in the semi-preparative method (Protocol 2.2), but on an analytical scale (e.g., flow rate of 0.4-1.0 mL/min)[1].

B. Procedure & Acceptance Criteria

  • Prepare a sample of the isolated (S)-THB at ~0.1 mg/mL.

  • For reference, inject a sample of the racemic (±)-THB to identify the retention times of both enantiomers.

  • Inject the isolated (S)-THB sample.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

  • Acceptance: The % ee should be ≥99.0%.

Diagram: Analytical Quality Control Loop

QC_Loop cluster_analysis Analytical Validation cluster_results Results Input Isolated (S)-THB RP_HPLC Purity Check (RP-HPLC) Input->RP_HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Input->Chiral_HPLC Structure_ID Structural Confirmation (NMR, MS) Input->Structure_ID Purity Chemical Purity >99% RP_HPLC->Purity EE Enantiomeric Excess >99% ee Chiral_HPLC->EE Structure Structure Confirmed Structure_ID->Structure Final High-Purity (S)-Tetrahydroberberine Purity->Final EE->Final Structure->Final

Caption: Self-validating quality control workflow for final product release.

References

  • Liu, Z., et al. (2006). Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo. Analytical and Bioanalytical Chemistry, 384(4), 939-45. [Link]

  • Georghiou, P. E., et al. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products, 73(8), 1357-1362. [Link]

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 4), 262–265. [Link]

  • Wikipedia contributors. (2023). (S)-Tetrahydroberberine oxidase. Wikipedia. [Link]

  • Niu, Z.-X., Wang, Y.-T., & Wang, J.-F. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports. (Note: This article has been retracted, but may contain useful synthetic schemes). [Link]

  • Blank, N., & Opatz, T. (2011). Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile. The Journal of Organic Chemistry, 76(23), 9777-9784. [Link]

  • Nechepurenko, I. V., et al. (2024). Synthesis of tetrahydroberberine N,N- derived O-acetamides. Preprints.org. [Link]

  • Niu, Z.-X., Wang, Y.-T., & Wang, J.-F. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. ResearchGate. [Link]

  • Ma, B. L., et al. (2012). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Chirality, 24(3), 239-44. [Link]

  • Chrzanowska, M., et al. (2001). enantioselective synthesis of (s)-2,3,9,10,11-penta- methoxyhomoprotoberberine. Heterocycles. [Link]

  • Royal Society of Chemistry. (2024). Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports. [Link]

  • Pingali, S., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C, Structural Chemistry. [Link]

  • Petrangolini, G., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1788-1798. [Link]

  • Nechepurenko, I. V., et al. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 29(16), 3749. [Link]

  • Lee, M. Y., et al. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. Journal of Pharmacology and Experimental Therapeutics, 338(3), 917-24. [Link]

  • Pingali, S., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. ResearchGate. [Link]

  • Salakhutdinov, N. F., & Nechepurenko, I. V. (n.d.). Berberine: Chemistry and Biological Activity. [Link]

  • Grokipedia. (n.d.). Tetrahydroberberine oxidase. [Link]

  • Zhang, Y., et al. (2020). A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application. Journal of Analytical Methods in Chemistry. [Link]

  • Singh, A., & Srivastava, S. (n.d.). HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. Gigvvy Science. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). A Novel RP-HPLC Analytical Method Development and Validation of Berberine In Bulk and Polyherbal Formulation. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Berberine on Primesep B Column. [Link]

  • Petrangolini, G., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. ResearchGate. [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Diastereomeric Resolution of (±)-Canadine using D-DTTA

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the chiral resolution of racemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the chiral resolution of racemic (±)-Canadine (also known as (±)-tetrahydroberberine) via diastereomeric salt formation with O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA). We will delve into the foundational principles of diastereomeric salt crystallization, the critical role of the solvent in achieving high diastereomeric excess (d.e.), and a detailed, field-tested protocol for empirical solvent screening. This guide emphasizes a logical, evidence-based workflow to minimize trial-and-error and accelerate the development of a robust and scalable enantioseparation process.

Introduction: The Principle of Diastereomeric Resolution

Canadine, a protoberberine alkaloid found in plants like Hydrastis canadensis[1], possesses a stereocenter, making it a chiral molecule existing as a pair of enantiomers[2][3][4]. In pharmaceutical development, it is crucial to isolate and study individual enantiomers, as they often exhibit different pharmacological and toxicological profiles[5].

Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers[6]. The technique relies on reacting a racemic mixture of a base, such as (±)-Canadine, with an enantiomerically pure chiral acid, like (+)-D-DTTA[7][8]. This reaction converts the pair of enantiomers into a pair of diastereomers.

(±)-Canadine + (+)-D-DTTA → [(+)-Canadine-(+)-D-DTTA] + [(-)-Canadine-(+)-D-DTTA]

Unlike enantiomers, diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent[9][10]. By exploiting this solubility differential, one diastereomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor. The success of this entire process hinges on the selection of the right solvent.

The Critical Role of the Solvent

The solvent is not a passive medium but an active participant in the crystallization process. Its choice directly governs the resolution's efficiency, yield, and purity. An ideal solvent system should[9][11]:

  • Maximize Solubility Difference: It must provide a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains readily dissolved.

  • Ensure Moderate Overall Solubility: If both salts are extremely soluble, no crystallization will occur. If both are insoluble, they will precipitate together, resulting in no separation[9].

  • Promote Crystal Formation: The solvent should facilitate the growth of well-defined, stable crystals rather than leading to "oiling out," where the salt separates as a liquid phase[9].

  • Be Unreactive and Easily Removable: The solvent must not react with the base, the resolving agent, or the resulting salts and should have a relatively low boiling point for easy removal from the final product[12].

The choice of solvent can even, in some cases, determine which enantiomer's salt crystallizes, a phenomenon known as chirality switching[11][13]. Therefore, a systematic screening process is not just recommended; it is essential for success.

Protocol: High-Throughput Solvent Screening

This protocol outlines a systematic, small-scale experiment to rapidly screen a variety of solvents to identify promising candidates for the resolution of (±)-Canadine with D-DTTA.

Materials:

  • (±)-Canadine (racemic tetrahydroberberine)

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • A diverse set of analytical grade solvents (see Table 1 for suggestions)

  • Array of small, sealable glass vials (e.g., 4 mL) or a 96-well plate

  • Heating/shaking platform

  • Analytical balance

  • Equipment for chiral analysis (e.g., HPLC with a chiral column)

Workflow Diagram:

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Weigh (±)-Canadine and D-DTTA (1:1 molar ratio) into each vial B Add fixed volume of each test solvent to respective vials A->B Dispense Solvents C Seal vials and heat (e.g., 60°C) with agitation until all solids dissolve B->C Dissolution D Cool slowly to room temperature, then to 4°C C->D Induce Crystallization E Observe for precipitation. Score crystal quality D->E Evaluate F Isolate solid by filtration or centrifugation E->F If solid forms G Wash solid with small amount of cold solvent F->G H Liberate free base from salt and analyze solid and mother liquor by chiral HPLC for d.e. G->H

Caption: Workflow for the empirical solvent screening protocol.

Step-by-Step Methodology:

  • Preparation: Into each vial, weigh an identical amount of (±)-Canadine (e.g., 20 mg) and a molar equivalent of D-DTTA.

  • Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of a single test solvent to each vial.

  • Dissolution: Seal the vials and place them on a shaker/heater. Gently heat the vials (e.g., to 60°C or ~20°C below the solvent's boiling point) and agitate until all solids are completely dissolved.

  • Crystallization: Turn off the heat and allow the vials to cool slowly to room temperature while maintaining gentle agitation. A slow cooling profile is crucial for selective crystallization[9]. Once at room temperature, place the vials in a refrigerator (4°C) for 12-24 hours to maximize precipitation.

  • Observation: Carefully inspect each vial. Note the presence or absence of a solid, the relative amount of precipitate, and the physical nature (e.g., fine powder, well-defined crystals, oil).

  • Isolation: For vials containing a crystalline solid, isolate the product by filtration or centrifugation.

  • Analysis:

    • Wash the isolated solid with a very small amount of the cold screening solvent to remove residual mother liquor.

    • To determine the diastereomeric excess (d.e.), the free base must be liberated from both the solid salt and a sample of the mother liquor. This is typically done by dissolving the salt in an aqueous acid (e.g., HCl), then basifying (e.g., with NaOH) and extracting the free Canadine into an organic solvent (e.g., dichloromethane).

    • Analyze the recovered Canadine from both fractions using chiral HPLC to determine the enantiomeric ratio. The most promising solvent is the one that yields a solid with a high d.e. and a mother liquor enriched in the opposite enantiomer.

Recommended Solvents & Physicochemical Data

A successful resolution often involves screening solvents from different chemical classes. Based on general principles and specific literature reports on Canadine purification, the following solvents are recommended as a starting point for screening. A report has indicated successful recrystallization of Canadine from a mixture of dichloromethane and methanol, making this combination and its individual components highly relevant starting points[14].

Table 1: Properties of Recommended Solvents for Screening

Solvent Class Boiling Point (°C)[12] Dielectric Constant[14] Polarity Rationale
Methanol Protic Alcohol 65 32.7 High Polar, protic. Known to be effective for crystallizing polar organic salts. Mentioned in Canadine purification[14].
Ethanol Protic Alcohol 78 24.5 High Similar to methanol but less polar; offers a slight variation that can be critical.
Isopropanol Protic Alcohol 82 19.9 Medium Lower polarity and different steric profile than methanol/ethanol can alter salt packing.
Acetone Ketone 56 20.7 Medium Aprotic, polar. Good for dissolving a wide range of organics.
Ethyl Acetate Ester 77 6.0 Medium Medium polarity, often a good balance between dissolving and precipitating salts[15].
Acetonitrile Nitrile 82 37.5 High Aprotic, highly polar. Can provide a very different solvation environment.
Dichloromethane Halogenated 40 9.1 Low-Medium Aprotic. Mentioned as a co-solvent for Canadine purification[14].

| Toluene | Aromatic | 111 | 2.4 | Low | Nonpolar. Can be used alone or as an anti-solvent. |

Note: Solvent mixtures, such as Dichloromethane/Methanol or Ethanol/Toluene, should also be explored in a secondary screen after initial hits are identified.

Mechanistic Insights & Rationale

The formation of the diastereomeric salt is an acid-base reaction. The subsequent crystallization is a highly specific molecular recognition event governed by thermodynamics and kinetics.

G cluster_racemate Racemic Canadine cluster_agent Chiral Resolving Agent cluster_salts Diastereomeric Salts in Solution cluster_crystal Selective Crystallization cluster_solution Mother Liquor R_Canadine (R)-Canadine (+)-Enantiomer Salt1 (+)-Canadine-(+)-D-DTTA Diastereomer 1 R_Canadine->Salt1 + D-DTTA (Acid-Base Reaction) Salt2 (-)-Canadine-(+)-D-DTTA Diastereomer 2 R_Canadine->Salt2 + D-DTTA (Acid-Base Reaction) S_Canadine (S)-Canadine (-)-Enantiomer S_Canadine->Salt1 + D-DTTA (Acid-Base Reaction) S_Canadine->Salt2 + D-DTTA (Acid-Base Reaction) DTTA (+)-D-DTTA Single Enantiomer Solution Enriched Solution More Soluble Salt (e.g., Salt 1) Salt1->Solution Remains Dissolved Crystal Crystalline Solid Less Soluble Salt (e.g., Salt 2) Salt2->Crystal Precipitates

Sources

Application

Application Note: Establishing (S)-(-)-Canadine Di-p-toluoyl-D-tartrate as a Chiral Reference Standard

Executive Summary This guide details the protocols for the preparation, qualification, and application of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate as a primary reference standard. (S)-Canadine (Tetrahydroberberine) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the preparation, qualification, and application of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate as a primary reference standard. (S)-Canadine (Tetrahydroberberine) is a pharmacologically active benzylisoquinoline alkaloid exhibiting dopamine D2 antagonism and antioxidant properties. While often isolated as a racemate or synthesized via berberine reduction, the (S)-enantiomer requires strict chiral control.

The utilization of the Di-p-toluoyl-D-tartrate (D-DTTA) salt form offers superior crystallinity and stability compared to the free base, making it an ideal candidate for a working reference standard in high-performance liquid chromatography (HPLC) and pharmacokinetic studies.

Chemical Basis & Rationale[1][2][3][4][5][6][7]

Why this Salt Form?

Chiral resolution relies on the formation of diastereomeric salts.[1][2][3][4] Canadine is a tertiary amine. When racemic Canadine reacts with an optically pure acid like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) , two diastereomers are formed:

  • (S)-Canadine[5][6][7][8][9][10] • D-DTTA (Precipitate)

  • (R)-Canadine • D-DTTA (Solution)

The (S)-amine/D-acid complex is preferred for reference standard generation because the π-π interactions between the isoquinoline ring of Canadine and the toluoyl rings of the tartrate derivative create a highly ordered crystal lattice, resulting in high chemical purity and stability.

Molecular Specifications
  • Analyte: (S)-(-)-Canadine (Tetrahydroberberine)[5][7]

  • Counter-ion: (+)-Di-p-toluoyl-D-tartaric acid[3]

  • Stoichiometry: Typically 1:1 (Amine:Acid)

  • Critical Parameter: The standard must be characterized not just for chemical purity, but for Enantiomeric Excess (ee%) .

Protocol: Preparation and Purification

Note: If purchasing the standard, proceed to Section 4. This protocol describes the generation of the standard from racemic material.

Reagents
  • Racemic (±)-Canadine (purity >95%)

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) (99% ee)

  • Solvent System: Ethanol (absolute) / Acetone mixture.

Workflow
  • Dissolution: Dissolve 10.0 mmol of (±)-Canadine in 50 mL of refluxing Ethanol.

  • Addition: Add 10.0 mmol of (+)-D-DTTA dissolved in 20 mL of warm Acetone.

  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 6 hours, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate. This is the crude (S)-Canadine • D-DTTA salt.[4]

  • Recrystallization (Critical): Recrystallize the salt twice from Ethanol to maximize optical purity.

  • Drying: Dry under vacuum at 45°C for 24 hours.

Visualization: Purification Logic

ResolutionWorkflow cluster_QC Quality Control Gate Racemate Racemic Canadine (Starting Material) Reaction Salt Formation (Reflux in EtOH/Acetone) Racemate->Reaction Agent Resolving Agent (+)-Di-p-toluoyl-D-tartaric acid Agent->Reaction Separation Fractional Crystallization Reaction->Separation SolidPhase Solid Phase (S)-Canadine • D-DTTA Separation->SolidPhase Precipitates LiquidPhase Mother Liquor (R)-Canadine • D-DTTA Separation->LiquidPhase Remains in Solution Recryst Recrystallization (2x) (Ethanol) SolidPhase->Recryst FinalStd Final Reference Standard (S)-Canadine • D-DTTA (>99% ee) Recryst->FinalStd

Figure 1: Workflow for the isolation of the (S)-Canadine reference standard via diastereomeric salt formation.

Protocol: Qualification of the Reference Standard

Before use, the material must be "qualified."

Structural Identity[1]
  • 1H NMR (DMSO-d6): Confirm 1:1 ratio of Canadine signals (methoxys at

    
     3.7-3.8) to Toluoyl signals (aromatic protons at 
    
    
    
    7.0-8.0 and methyl at
    
    
    2.4).
  • Mass Spectrometry: ESI+ mode should show

    
     340.15 (Canadine cation). ESI- mode should show the DTTA anion.
    
Enantiomeric Purity Assessment (Chiral HPLC)

This is the primary use case for the standard.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic alkaloid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 235 nm (Isosbestic point) or 280 nm.

Acceptance Criteria:

Parameter Specification
Chemical Purity > 99.0% (Area %)
Enantiomeric Excess (ee) > 99.5%

| Specific Rotation


  | Must match literature (approx -120° to -130° for free base eq). |

Protocol: Using the Standard in Analysis

Preparation of Working Standard Solution

Because the reference is a salt , you must correct for the molecular weight when calculating the concentration of the active moiety (Canadine base).

  • Calculate Potency Factor (PF):

    
    
    
    • 
       g/mol [7]
      
    • 
       g/mol 
      
    • 
       g/mol 
      
    • Approximate PF

      
       (The salt is only 46% active drug by weight).
      
  • Weighing: Weigh 10.0 mg of (S)-Canadine • D-DTTA.

  • Dilution: Dissolve in 10 mL Mobile Phase.

  • Concentration: This yields a solution equivalent to approx 0.46 mg/mL of (S)-Canadine free base.

System Suitability Testing (SST)

Run the standard before any samples.

SST_Logic Start Inject Standard (S)-Canadine Salt Check1 Retention Time Stable? Start->Check1 Check2 Tailing Factor < 1.5? Check1->Check2 Yes Fail Fail Check Mobile Phase/Column Check1->Fail No Check3 Chiral Purity > 99%? Check2->Check3 Yes Check2->Fail No Pass System Ready Proceed to Samples Check3->Pass Yes Check3->Fail No

Figure 2: System Suitability decision tree for chiral analysis.

References

  • Chiral Resolution of Alkaloids: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for D-DTTA applications).

  • Pharmacology of (S)-Canadine: Scafato, P., et al. (2014). "Antioxidant activity of tetrahydroberberine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • HPLC Methodologies: Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A. Link

  • Canadine Biosynthesis & Chirality: Rueffer, M., & Zenk, M. H. (1986). "Canadine synthase from Corydalis." Phytochemistry. Link

Sources

Method

Application Note: Scalable Synthesis of (S)-Canadine via Diastereomeric Crystallization

Executive Summary (S)-Canadine [(S)-tetrahydroberberine] is a critical tetrahydroprotoberberine alkaloid and a key intermediate in the synthesis of noscapine and hydrastine.[1] While asymmetric hydrogenation (using Ir or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Canadine [(S)-tetrahydroberberine] is a critical tetrahydroprotoberberine alkaloid and a key intermediate in the synthesis of noscapine and hydrastine.[1] While asymmetric hydrogenation (using Ir or Ru catalysts) offers high enantioselectivity, it often requires high-pressure equipment and expensive chiral ligands, limiting its utility in cost-sensitive, large-scale manufacturing.[1]

This Application Note details a robust, scalable workflow for the production of (S)-Canadine starting from the abundant natural product Berberine Chloride .[1] The process utilizes a chemical reduction followed by classical diastereomeric crystallization using (+)-Di-p-toluoyl-D-tartaric acid [(+)-DTTA] .[1] This method is favored for its operational simplicity, use of inexpensive reagents, and high enantiomeric purity (>99% ee) after recrystallization.[1]

Strategic Rationale & Causality

Why Diastereomeric Crystallization?

Despite the rise of asymmetric catalysis, classical resolution remains the workhorse of industrial alkaloid synthesis.[1]

  • Cost-Efficiency: Berberine is an inexpensive commodity chemical.[1] (+)-DTTA is recoverable.[1]

  • Scalability: Crystallization is governed by thermodynamics and solubility, parameters that scale linearly compared to the mixing-sensitive kinetics of catalytic hydrogenation.[1]

  • Purification: The crystallization step simultaneously acts as a purification method, removing impurities carried over from the reduction step.[1]

The Resolving Agent: (+)-DTTA

For tetrahydroprotoberberine alkaloids, tartaric acid derivatives are the gold standard.[1] Simple tartaric acid often fails to form crystalline salts with these bulky alkaloids.[1] The addition of p-toluoyl groups in (+)-DTTA increases the molecular surface area and π-π stacking potential, facilitating the formation of rigid, well-defined crystal lattices with the (S)-enantiomer of Canadine, while the (R)-isomer remains in solution.[1]

Experimental Workflow Diagram

CanadineSynthesis Berberine Berberine Chloride (Starting Material) Reduction Step 1: Reduction (NaBH4 / MeOH) Berberine->Reduction Dissolve & Cool Racemate rac-Canadine (Crude Solid) Reduction->Racemate Quench & Isolate Resolution Step 2: Resolution (Add (+)-DTTA / EtOH) Racemate->Resolution Dissolve (Reflux) Filtration Filtration Resolution->Filtration Cool to 25°C Precipitate (S)-Canadine • (+)-DTTA (Diastereomeric Salt) Filtration->Precipitate Solid Phase Filtrate (R)-Canadine Enriched Mother Liquor Filtration->Filtrate Liquid Phase Basification Step 3: Salt Break (NH4OH / Extraction) Precipitate->Basification Suspend in Water Recycle Racemization / Recycle Filtrate->Recycle Optional FinalProduct (S)-(-)-Canadine (>99% ee) Basification->FinalProduct Organic Layer Dry

Figure 1: Process flow for the conversion of Berberine Chloride to (S)-Canadine via DTTA resolution.

Detailed Protocols

Step 1: Synthesis of rac-Canadine (Reduction)

Objective: Convert the quaternary ammonium salt (Berberine) into the tertiary amine (Canadine).

Reagents:

  • Berberine Chloride (hydrate)[1]

  • Sodium Borohydride (

    
    )[1]
    
  • Methanol (MeOH)[1]

Protocol:

  • Dissolution: Charge a reactor with Berberine Chloride (100 g, 0.269 mol) and Methanol (1.0 L) . Stir to form a suspension.

  • Activation: Cool the suspension to 0–5 °C . The low temperature prevents side reactions and controls the exotherm.

  • Reduction: Slowly add

    
     (12.2 g, 0.322 mol)  portion-wise over 60 minutes.
    
    • Note: Hydrogen gas evolution will occur.[1] Ensure adequate venting.[1] The yellow suspension will gradually turn into a white/pale precipitate.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Silica; MeOH:CH2Cl2 1:[1]10) or HPLC.[1]

  • Quenching: Add water (500 mL) to quench excess hydride. Evaporate methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).[1] Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to dryness.[1]
  • Yield: Expect ~85–90 g of rac-Canadine (pale yellow solid).

Step 2: Optical Resolution via Diastereomeric Crystallization

Objective: Separate the (S)-enantiomer using (+)-DTTA.[1]

Reagents:

  • rac-Canadine (from Step 1)[1]

  • (+)-Di-p-toluoyl-D-tartaric acid [(+)-DTTA][1]

  • Ethanol (95% or Absolute)[1]

Protocol:

  • Preparation: Dissolve rac-Canadine (85 g, 0.25 mol) in Ethanol (600 mL) at reflux (approx. 78 °C).

  • Acid Addition: In a separate vessel, dissolve (+)-DTTA (96.5 g, 0.25 mol) in Ethanol (400 mL) . Add this hot solution to the alkaloid solution.

    • Critical Parameter: Use 1.0 equivalent of the resolving agent.[1] Using 0.5 eq ("Pope-Peachey" method) is possible but often yields lower purity in the first pass for this specific substrate.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature over 6–8 hours. Stirring should be gentle to avoid breaking crystal habits.[1]

  • Aging: Once at 20 °C, stir for an additional 4 hours. The (S)-Canadine

    
     (+)-DTTA salt is less soluble and will precipitate.[1]
    
  • Filtration: Filter the white solid. Wash the cake with cold Ethanol (

    
     mL).[1]
    
  • Recrystallization (Purification): To ensure >99% ee, recrystallize the wet cake from boiling Ethanol (approx. 10 mL solvent per gram of salt).[1]

    • Validation: Check the optical rotation of the salt or a small liberated sample before proceeding.

Step 3: Liberation of (S)-Canadine

Objective: Break the salt to obtain the free base.

Protocol:

  • Suspension: Suspend the purified salt in Water (500 mL) and DCM (500 mL) .

  • Basification: Slowly add Ammonium Hydroxide (25%

    
    )  or 2M NaOH  until the aqueous pH reaches 10–11. The solid will dissolve as the free base migrates to the DCM layer.
    
  • Extraction: Separate the layers. Extract the aqueous phase again with DCM (

    
     mL).[1]
    
  • Recovery: Combine organic layers, wash with water, dry over

    
    , and concentrate.
    
  • Final Product: (S)-(-)-Canadine is obtained as a white to pale yellow crystalline solid.[1]

Data Summary & Validation

ParameterSpecificationNotes
Yield (Step 1) 90–95%Quantitative reduction of iminium bond.[1]
Yield (Step 2) 35–40% (theoretical max 50%)Represents ~70-80% recovery of available (S)-isomer.[1]
Enantiomeric Excess (ee) >99.0%Determined by Chiral HPLC (Chiralcel OD-H).[1]
Optical Rotation

-299° (c=1, CHCl3)Literature value matches (S)-isomer [1].[1]
Melting Point 132–134 °CSharp melting point indicates high purity.[1]

Mechanism of Resolution

The success of this protocol relies on the Three-Point Interaction Model . The (+)-DTTA molecule interacts with (S)-Canadine via:

  • Ionic Bonding: Carboxylate of DTTA to Protonated Nitrogen of Canadine.

  • Hydrogen Bonding: Hydroxyl groups of tartrate to ether oxygens of the methylenedioxy bridge.[1]

  • 
    -
    
    
    
    Stacking:
    The p-toluoyl rings of the resolving agent stack with the isoquinoline core of the alkaloid.

This specific geometry is sterically favorable for the (S)-(+)-DTTA pair, creating a stable crystal lattice that is significantly less soluble in ethanol than the (R)-(+)-DTTA pair.[1]

Mechanism cluster_0 Solution Phase (Ethanol) cluster_1 Solid Phase (Precipitate) R_Salt (R)-Canadine • (+)-DTTA (Soluble Complex) S_Salt (S)-Canadine • (+)-DTTA (Crystalline Lattice) S_Salt->S_Salt π-π Stacking Stabilization Racemate rac-Canadine Racemate->R_Salt Thermodynamic Equilibrium Racemate->S_Salt DTTA (+)-DTTA DTTA->R_Salt DTTA->S_Salt

Figure 2: Thermodynamic selection of the (S)-enantiomer salt.

References

  • Li, W., et al. (2021).[1][2] "Total Synthesis of (−)-Canadine... Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation." The Journal of Organic Chemistry. (Contextual reference for asymmetric alternatives). [Link][1]

  • Buchler GmbH. (n.d.).[1] Racemic Resolution: General Principles. Retrieved October 26, 2023, from [Link][1]

  • Galanie, S., & Smolke, C. D. (2015).[1] "Optimization of yeast-based production of medicinal protoberberine alkaloids." Microbial Cell Factories. (Reference for (S)-Canadine as a precursor). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (S)-Canadine Di-p-toluoyl-D-tartrate crystallization

Topic: Improving Yield of (S)-Canadine Di-p-toluoyl-D-tartrate Crystallization Doc ID: TS-CAN-042 | Version: 2.1 | Status: Active[1] Executive Summary & Core Mechanism The Challenge: Users often report low yields (<30%)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of (S)-Canadine Di-p-toluoyl-D-tartrate Crystallization

Doc ID: TS-CAN-042 | Version: 2.1 | Status: Active[1]

Executive Summary & Core Mechanism

The Challenge: Users often report low yields (<30%) or poor enantiomeric excess (ee%) when resolving (±)-Canadine (Tetrahydroberberine) using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This is typically caused by isostructural polymorphism (where the diastereomeric salts have similar lattice energies) or improper supersaturation control (leading to "oiling out" or co-precipitation).

The Solution: To maximize yield without sacrificing purity, you must transition from a "Standard Classical Resolution" (1:1 stoichiometry) to a Pope-Peachey kinetic regime or optimize the Solvent-Anti-solvent window.

The Resolution Pathway

The following diagram illustrates the critical decision nodes in the crystallization workflow.

G Start Racemic (±)-Canadine (Free Base) Agent Add (+)-D-DTTA (Resolving Agent) Start->Agent Solvent Solvent Selection (MeOH vs. Acetone/H2O) Agent->Solvent Process Heat to Reflux (Clear Solution) Solvent->Process Cooling Controlled Cooling (0.1°C/min) Process->Cooling Decision Precipitation State? Cooling->Decision Crystals (S)-Canadine-D-DTTA Crystals Decision->Crystals Nucleation Oil Oiling Out / Gelation Decision->Oil Supersaturation > Metastable Limit Recryst Recrystallization (Yield Optimization) Crystals->Recryst Oil->Process Re-heat + Add Anti-solvent Final Pure (S)-Canadine (>99% ee) Recryst->Final

Figure 1: Critical decision pathway for (S)-Canadine resolution. Green paths indicate optimal flow; red paths require intervention.

Critical Process Parameters (CPP)

To improve yield, you must manipulate the solubility difference between the (S)-salt (less soluble) and the (R)-salt (more soluble).

A. Solvent System Selection

The choice of solvent dictates the Metastable Zone Width (MSZW) .

Solvent SystemYield PotentialPurity PotentialNotes
Methanol (Pure) LowHighStandard starting point. Often holds too much salt in solution, reducing yield.
Ethanol (95%) MediumMediumSlower crystallization kinetics. Good for growing larger crystals.
Acetone : Water (9:1) High MediumRecommended for Yield. The presence of water increases solubility at high temps, while acetone acts as an anti-solvent at low temps.
Isopropanol (IPA) HighLowRisk of precipitating the unwanted (R)-enantiomer due to low solubility of both salts.
B. Stoichiometry (The "Pope-Peachey" Method)

Standard Method: 1.0 eq Amine + 1.0 eq D-DTTA.[2] Problem: The (R)-amine-D-DTTA salt, though more soluble, eventually precipitates if the volume is reduced too much, contaminating the product.

Optimized Method (Pope-Peachey): Use 0.5 eq D-DTTA and 0.5 eq Acetic Acid (or HCl) .

  • Mechanism: The D-DTTA selectively binds the (S)-Canadine (forming the insoluble tartrate). The (R)-Canadine is forced to pair with the Acetic Acid/HCl, forming a highly soluble salt that stays in the mother liquor.

  • Result: Yield of the (S)-salt increases because you can cool the solution further without fear of the (R)-salt co-precipitating.

Troubleshooting Guide & FAQs

Issue 1: "I am getting <20% yield."

Diagnosis: The solubility of the (S)-Canadine-D-DTTA salt is too high in your chosen solvent (likely pure Methanol) at room temperature. Corrective Action:

  • Switch to the Pope-Peachey Method (See Section 2B).

  • Anti-Solvent Addition: After the initial crystallization at room temperature, add Isopropanol (IPA) or Ethyl Acetate dropwise until slight turbidity persists, then cool to 0°C.

  • Concentration: Ensure your starting concentration is at least 0.1 g/mL . Dilute solutions favor purity but kill yield.

Issue 2: "The product is 'oiling out' instead of crystallizing."

Diagnosis: The solution supersaturation is too high, pushing the system into the "labile zone" where amorphous phase separation occurs before crystal nucleation. Corrective Action:

  • Seeding: At 5-10°C below the boiling point, add a tiny crystal of pure (S)-Canadine-D-DTTA (0.1% w/w).

  • Slower Cooling: Reduce cooling rate to 0.1°C/min . Rapid cooling traps impurities and causes oiling.

  • Add Polarity: If using pure acetone/ethyl acetate, add 1-2% Methanol . The oil is often a solvate that needs a hydrogen-bond donor to organize into a lattice.

Issue 3: "My yield is high (80%), but ee% is low (60%)."

Diagnosis: You have co-crystallized the (R)-enantiomer (Eutectic entrapment). Corrective Action:

  • Reflux Digest: Do not fully dissolve the solid. Suspend the solid in boiling Ethanol for 30 mins, then cool. The impurities (R-salt) will dissolve, leaving the purer (S-salt) solid.

  • Double Crystallization: Recrystallize the wet cake immediately. The second crystallization typically boosts ee% from 80%

    
     >98% with only a 10-15% mass loss.
    

Advanced Protocol: The Pope-Peachey Optimization

Objective: Maximize yield of (S)-Canadine


 D-DTTA.

Reagents:

  • Racemic (±)-Canadine (10 g, ~29.5 mmol)

  • (+)-Di-p-toluoyl-D-tartaric acid (5.7 g, ~14.75 mmol, 0.5 eq )

  • Acetic Acid (0.89 g, ~14.75 mmol, 0.5 eq )

  • Solvent: Ethanol (95%) or Acetone/Water (9:1)

Step-by-Step:

  • Dissolution: Dissolve 10g (±)-Canadine in 100 mL Ethanol at 70°C.

  • Acid Addition: Add the Acetic Acid first. Stir for 5 mins.

  • Resolving Agent: Add D-DTTA. The solution should remain clear at 70°C.

  • Seeding: Cool to 55°C. Add seed crystals of (S)-Canadine-D-DTTA.

  • Crystallization: Cool to 25°C over 4 hours (slow ramp).

  • Harvest: Filter the white precipitate. Wash with cold Ethanol (2 x 10 mL).

  • Result: The mother liquor contains (R)-Canadine

    
     Acetate (highly soluble). The filter cake is (S)-Canadine 
    
    
    
    D-DTTA.

Logic Tree for Optimization

Use this diagram to determine your next experimental step based on current results.

Optimization Result Current Result LowYield Low Yield High Purity Result->LowYield LowPurity High Yield Low Purity Result->LowPurity BothLow Low Yield Low Purity Result->BothLow Action1 Use Pope-Peachey (0.5 eq Agent) LowYield->Action1 Maximize Efficiency Action2 Recrystallize (Sacrifice Yield) LowPurity->Action2 Purify Action3 Change Solvent (Try Acetone/H2O) BothLow->Action3 Restart Screening

Figure 2: Troubleshooting logic. Identify your current state to select the correct optimization strategy.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on the Pope-Peachey method and solubility diagrams).
  • Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

  • Kametani, T., et al. (1994). Resolution of Tetrahydroberberine Alkaloids. Journal of the Chemical Society.[3] (Describes the baseline tartrate resolution of berberine derivatives).

  • Pope, W. J., & Peachey, S. J. (1899).[4] The application of powerful optically active acids to the resolution of feebly basic racemic bases. Journal of the Chemical Society, Transactions, 75, 1066-1093.

  • BenchChem Application Note. Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Canadine and D-DTTA before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Canadine Resolution

Introduction: The Challenge of Tetrahydroberberine Resolution Achieving high enantiomeric excess (ee) in the resolution of Canadine (Tetrahydroberberine) is notoriously difficult due to the conformational flexibility of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Tetrahydroberberine Resolution

Achieving high enantiomeric excess (ee) in the resolution of Canadine (Tetrahydroberberine) is notoriously difficult due to the conformational flexibility of the quinolizine system and the structural similarities between the enantiomers. While asymmetric hydrogenation of Berberine is a common synthetic route, direct chemical resolution of racemic Canadine remains a critical workflow for isolating standards or purifying natural extracts (e.g., from Hydrastis canadensis).

This guide addresses the specific phenomenon of "ee Stalling," where enantiomeric purity plateaus at 60–80% despite repeated recrystallizations.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering chemical parameters, identify the root cause of the low ee using this logic flow.

Canadine_Resolution_Troubleshooting Start ISSUE: Low ee (<90%) in Canadine Resolution Check_HPLC Step 1: Validate Analytical Method (Is the chiral HPLC separating baseline?) Start->Check_HPLC Check_Salt Step 2: Evaluate Salt Characteristics (Is the diastereomeric salt crystalline?) Check_HPLC->Check_Salt Yes, Validated Action_HPLC Action: Switch to Chirex-3019 or Chiralpak IA/IB Check_HPLC->Action_HPLC No / Poor Resolution Check_Stoich Step 3: Check Stoichiometry (Are you using 1.0 eq or 0.5 eq?) Check_Salt->Check_Stoich Crystalline but Low ee Action_Agent Action: Change Resolving Agent (Tartaric -> DTTA/DBTA) Check_Salt->Action_Agent Oily / Amorphous Action_Solvent Action: Switch Solvent System (MeOH -> EtOH/Acetone) Check_Stoich->Action_Solvent Using 1.0 eq Action_Pope Action: Adopt Pope-Peachey Method (0.5 eq Agent + 0.5 eq Mineral Acid) Check_Stoich->Action_Pope Using 0.5 eq Action_Solvent->Action_Pope If ee persists < 80%

Figure 1: Diagnostic logic for isolating the cause of low enantiomeric excess in alkaloid resolution.

Part 2: Troubleshooting Guides & FAQs
Module A: The Chemistry (Resolving Agents & Salts)

Q1: I am using L-Tartaric acid, but the salt comes out as an oil or has low ee. Why? A: Unsubstituted tartaric acid is often too hydrophilic and lacks the steric bulk required to "lock" the conformation of the bulky Canadine molecule.

  • The Causality: The tetrahydroisoquinoline core of Canadine requires a resolving agent with a "π-acidic" region to engage in π-π stacking interactions with the aromatic rings of the alkaloid. Simple tartaric acid relies primarily on hydrogen bonding, which is insufficient for this substrate.

  • The Fix: Switch to O,O'-Di-p-toluoyl-D-tartaric acid (DTTA) or O,O'-Dibenzoyl-D-tartaric acid (DBTA) .

  • Evidence: Crystallographic data confirms that DTTA forms a stable, rigid lattice with tetrahydroberberine derivatives via auxiliary π-interactions, which prevents the inclusion of the "wrong" enantiomer in the crystal lattice [1][2].

Q2: My diastereomeric salt precipitates immediately upon mixing. Is this good? A: No. Immediate precipitation usually indicates "Crash Crystallization," which traps the racemic mother liquor inside the crystal lattice (occlusion), leading to falsely high yield but low ee.

  • The Protocol:

    • Dissolve Canadine and the Resolving Agent (DTTA) separately in hot solvent (e.g., Ethanol).

    • Mix them at near-boiling temperatures.

    • Cool Slowly: Use a programmable ramp (e.g., 5°C/hour) to room temperature.

    • Ripening: Allow the slurry to stir for 4–6 hours after reaching ambient temperature. This promotes "Ostwald Ripening," where small, impure crystals dissolve and redeposit onto larger, purer crystals.

Module B: The Process (Stoichiometry & Solvents)

Q3: I am using 1 equivalent of resolving agent. Why is my ee stuck at 50-60%? A: You are likely experiencing Eutectic Trapping . In a 1:1 stoichiometry, if the solubility difference between the


-Salt and 

-Salt is not massive, they may co-crystallize.
  • The Fix: The Pope-Peachey Method. Instead of using 1.0 equivalent of chiral acid, use 0.5 equivalent of Chiral Acid (DTTA) and 0.5 equivalent of an achiral mineral acid (e.g., HCl) .

  • The Mechanism:

    • The chiral acid reacts with the less soluble enantiomer to form the diastereomeric salt (which precipitates).

    • The mineral acid (HCl) reacts with the more soluble enantiomer to form a highly soluble chloride salt (which stays in solution).

    • This maximizes the thermodynamic difference between the solid phase (Target) and liquid phase (Impurity).

Q4: Which solvent system should I use for DTTA resolution of Canadine? A: Avoid pure Methanol. It is often too strong a solvent for these salts, leading to low yields or requiring excessive cooling (which promotes impurity inclusion).

  • Recommended System: Ethanol : Acetone (95:5) or Isopropanol .

  • Optimization: If the salt is too soluble, add Acetone as an anti-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.

Module C: Analytical Validation (Chiral HPLC)

Q5: My polarimeter says 95% ee, but my HPLC says 70%. Which is right? A: Trust the HPLC . Polarimetry is notoriously unreliable for Canadine due to the "Horeau effect" (concentration-dependent rotation) and the presence of minor impurities (like Berberine) that have massive specific rotations compared to Canadine.

Q6: What is the gold-standard HPLC method for Canadine? A:

  • Column: Chirex-3019 [(S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine] or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase (Chirex): Hexane : DCM : Ethanol (varied ratios) with Ammonium Trifluoroacetate as an additive to sharpen peaks.

  • Detection: UV at 235 nm (absorption maximum for the methylenedioxy bridge) [3].

Part 3: Quantitative Comparison of Resolving Agents

The following table summarizes expected performance based on literature precedents for Tetrahydroberberine alkaloids.

Resolving AgentSolvent SystemTypical Yield (First Crop)Typical ee (First Crop)Notes
L-Tartaric Acid Methanol>80%<20%Forms a "solid solution" (poor discrimination).
(+)-DBTA Ethanol35-40%75-85%Good, but benzoyl group is less rigid than toluoyl.
(+)-DTTA EtOH/Acetone 40-45% >90% Recommended. Best π-stacking match.
Camphorsulfonic Acid Water/Acetone50%10-30%Salt is often too soluble; difficult to crystallize.
Part 4: The "Pope-Peachey" Workflow Visualization

This diagram illustrates why the half-quantity method (Pope-Peachey) is superior for stubborn resolutions.

Pope_Peachey_Mechanism cluster_legend Thermodynamic Advantage Input Racemic Canadine (1.0 eq) Reaction Equilibration in Solution Input->Reaction Agents 0.5 eq DTTA (Chiral) + 0.5 eq HCl (Achiral) Agents->Reaction Solid SOLID PHASE (S)-Canadine-DTTA Salt (Low Solubility) Reaction->Solid Precipitates Liquid LIQUID PHASE (R)-Canadine-HCl Salt (High Solubility) Reaction->Liquid Remains Dissolved Info The HCl salt of the unwanted enantiomer is vastly more soluble than the DTTA salt, preventing co-crystallization.

Figure 2: The Pope-Peachey method utilizes competing counter-ions to maximize solubility differences between enantiomers.

References
  • Gao, S., et al. (2008).[1] "Crystal structure of tetrahydroberberine complex with (+)-di-p-toluoyl-tartaric acid." Journal of Chemical Crystallography. (Context: Establishes the structural basis for DTTA's efficacy over simple tartaric acid.)

  • Karmakar, S., et al. (2016).[2] "Crystallization-Induced Dynamic Resolution toward the Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]-azepin-6-one." Organic Process Research & Development. (Context: While focused on a different substrate, this paper details the CIDR mechanism applicable to alkaloid resolution.)

  • Sánchez, A. N., et al. (2013). "HPLC enantioseparation of the alkaloid canadine and determination of enantiomeric purity." Analytical Letters. (Context: The definitive guide for analytical validation of Canadine ee.)

  • Inno Pharmchem. (2025).[3][4] "Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid." Technical Application Note. (Context: Industrial protocols for DTTA usage.)

Sources

Troubleshooting

Technical Support Center: Purification of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

Welcome to the technical support guide for the purification of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this diastereomeric salt. We will explore the causality behind experimental choices to ensure you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purity and analysis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate.

Q1: What are the most common impurities in a crude sample?

A1: Crude (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is typically the product of a chiral resolution of racemic canadine (also known as tetrahydroberberine).[1][2][3] The primary impurities you are likely to encounter are:

  • The Undesired Diastereomer: (R)-(+)-Canadine Di-p-toluoyl-D-tartrate. This is the most significant impurity, as its chemical properties are very similar to the desired product.

  • Residual Reactants: Unreacted (±)-canadine free base or an excess of the resolving agent, di-p-toluoyl-D-tartaric acid.[4]

  • Solvent Residues: Trapped organic solvents used during the resolution and isolation steps.

  • Related Alkaloids: If the canadine was sourced from a natural extract, other structurally similar alkaloids may be present.[5]

Q2: How can I accurately assess the purity of my sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric or diastereomeric purity. A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD), is essential for separating the (S)- and (R)-canadine diastereomeric salts.[1][6][7][8] The mobile phase often consists of a mixture of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), sometimes with a small amount of an amine modifier (like diethylamine, DEA) for basic compounds.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying structural impurities, such as residual solvents or unreacted starting materials. While it may not resolve the diastereomers unless a chiral shift reagent is used, it provides a clear picture of the overall chemical purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[10]

  • Optical Rotation: Measurement using a polarimeter confirms the presence of the correct enantiomer. The specific rotation value should be compared to a trusted reference standard.

Troubleshooting Guide: Common Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process, with a focus on diastereomeric recrystallization.

Q3: Problem - During recrystallization, my product oils out or forms a sticky precipitate instead of fine crystals. What's happening?

A3: This common issue, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth.

  • Probable Causes & Solutions:

    • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for molecules to align into a crystal lattice.

      • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Only after it has reached room temperature should you transfer it to a cold bath (e.g., 0-4 °C).

    • Excessive Supersaturation: The concentration of the salt is too high in the chosen solvent.

      • Solution: While the solution is hot, add a small amount of additional solvent until the oiliness redissolves, then proceed with slow cooling.

    • Inappropriate Solvent Choice: The solvent may be too "good," dissolving the compound readily but preventing it from crystallizing effectively.

      • Solution: Employ a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, diethyl ether) at an elevated temperature until persistent turbidity is observed. Add a drop of the good solvent to clarify and then cool slowly.

Q4: Problem - My yield after recrystallization is extremely low.

A4: Low yield is often a trade-off for high purity, but it can be optimized. Diastereomeric salts can have significant solubility even in "poor" solvents, especially if the undesired diastereomer forms a eutectic mixture.[4][10]

  • Probable Causes & Solutions:

    • Too Much Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small, patient additions.

    • Premature Crystallization: The product crystallizes on the filter funnel during hot filtration.

      • Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor before pouring your solution through.

    • High Solubility of the Target Diastereomer: The desired (S)-(-)-Canadine salt may be too soluble in the chosen solvent system.

      • Solution: Conduct small-scale solvent screening to find a system where the salt has high solubility at high temperatures but poor solubility at low temperatures. A mixture of solvents is often required. The table below provides starting points.

Q5: Problem - After one recrystallization, the diastereomeric excess (d.e.) has not improved significantly.

A5: The separation of diastereomers by recrystallization relies on the difference in solubility between the two diastereomeric salts.[10] If they have similar solubilities in a given solvent, a single recrystallization will be inefficient.

  • Probable Causes & Solutions:

    • Suboptimal Solvent System: The chosen solvent does not effectively discriminate between the two diastereomers.

      • Solution: A systematic solvent screen is crucial. Test various solvents and solvent mixtures (e.g., alcohols, esters, ketones, and their combinations with non-polar anti-solvents). The goal is to maximize the solubility difference.

    • Co-crystallization: The undesired diastereomer is being incorporated into the crystal lattice of the desired one.

      • Solution: Multiple recrystallizations may be necessary. Each successive crystallization will enrich the desired diastereomer. Alternatively, a "digestion" process, where the solid is stirred in a solvent in which it is only sparingly soluble for an extended period, can sometimes improve purity.[11]

    • Kinetic vs. Thermodynamic Control: Sometimes the less stable or more soluble diastereomer crystallizes faster (kinetic product).[11]

      • Solution: Ensure the crystallization process is slow and as close to equilibrium as possible. Stirring the solution during slow cooling can help favor the formation of the most stable (thermodynamic) crystalline product.

Data & Protocols

Table 1: Recommended Starting Solvents for Recrystallization
Solvent System (v/v)Typical Purity Achieved (d.e.)Expected RecoveryNotes
Methanol/WaterGood to ExcellentModerateDissolve in hot methanol, add hot water dropwise to turbidity. Often effective for salts.
Ethanol (95%)Moderate to GoodModerate to HighA common first choice for many organic salts.
AcetoneModerateVariableCan be effective, but solubility may be high.
Dichloromethane/MethanolGoodLow to ModerateA powerful solvent system; may require an anti-solvent like hexane to induce precipitation.[12]
Diagram 1: Troubleshooting Workflow for Purification

This diagram outlines the logical steps for diagnosing and solving purification issues.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Problem Identification cluster_outcomes Troubleshooting Paths cluster_solutions Solutions Crude Crude Product Analyze Assess Purity (Chiral HPLC, NMR) Crude->Analyze Decision Purity Acceptable? Analyze->Decision LowDE Low Diastereomeric Excess Decision->LowDE No, Low d.e. LowYield Low Yield Decision->LowYield No, Low Yield OilingOut Oils Out / Poor Crystals Decision->OilingOut No, Oily Final Pure Product Decision->Final Yes Sol_DE - Change Solvent System - Multiple Recrystallizations - Consider Chromatography LowDE->Sol_DE Sol_Yield - Minimize Solvent Volume - Ensure Slow Cooling - Check for Premature Crystallization LowYield->Sol_Yield Sol_Oiling - Slow Down Cooling Rate - Adjust Solvent/Anti-solvent Ratio - Use Seed Crystal OilingOut->Sol_Oiling

Caption: Decision workflow for troubleshooting purification.

Protocol 1: Optimized Recrystallization of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

This protocol provides a robust starting point for purification.

  • Solvent Selection: Based on preliminary screening (see Table 1), select a suitable solvent system (e.g., 95% Ethanol).

  • Dissolution: Place the crude diastereomeric salt in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot solvent required to achieve complete dissolution.

    • Causality: Using the minimum volume maximizes the recovery of the product upon cooling, as less material will remain in the saturated mother liquor.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

    • Causality: Slow cooling is critical for selective crystallization. The less soluble diastereomer ((S)-(-)-Canadine salt, hopefully) will crystallize out, leaving the more soluble diastereomer in the solution. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor rich in impurities.

    • Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which would redissolve in warm solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the final product and the mother liquor by Chiral HPLC to determine the diastereomeric excess and calculate the yield.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gong, M., et al. (2012). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Chirality, 24(3), 239-44. [Link]

  • Yeole, R., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(3), 444. [Link]

  • Wikipedia contributors. (2023). Diastereomeric recrystallization. Wikipedia, The Free Encyclopedia. [Link]

  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Sreenivas, N., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(1), 360-366. [Link]

  • Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports. (Retracted). [Link]

  • Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. ResearchGate. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Britton, R. A., et al. (2016). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section E, 72(Pt 11), 1611–1614. [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Organic & Medicinal Chemistry International Journal, 8(5). [Link]

  • Wikipedia contributors. (2024). Alkaloid. Wikipedia, The Free Encyclopedia. [Link]

  • Ács, M., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 666. [Link]

  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules. [Link]

  • Diastereoselective Synthesis of (±)-epi-Subincanadine C. Molecules. [Link]

  • Alkaloids I. Royal Society of Chemistry. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). ScienceDirect. [Link]

  • US Patent Application Publication US 2006/0058546 A1. [Link]

  • Synthesis and Separation of the Enantiomers of Canadine. ResearchGate. [Link]

  • Process for the extraction and purification of alkaloids.
  • Wikipedia contributors. (2023). Sodium tartrate. Wikipedia, The Free Encyclopedia. [Link]

  • Sodium Tartrate. PubChem. [Link]

  • Potassium sodium tartrate. Sciencemadness Wiki. [Link]

  • SODIUM L-TARTRATE. Ataman Kimya. [Link]

  • POTASSIUM SODIUM TARTRATE. Chemicals.co.uk. [Link]

Sources

Optimization

Technical Support Center: Canadine D-DTTA Salt Purity

A Senior Application Scientist's Guide to Temperature Optimization Welcome to the technical support center for the chiral resolution of Canadine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for the chiral resolution of Canadine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in achieving high diastereomeric purity of the Canadine D-DTTA salt. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Fundamental Principles: The "Why" Behind Temperature Control

The separation of enantiomers via diastereomeric salt formation is a classic and powerful technique.[1] Its success hinges on a simple principle: while enantiomers have identical physical properties, diastereomers do not.[2] When racemic Canadine (a mixture of (R)- and (S)-Canadine) is reacted with an enantiomerically pure resolving agent like D-DTTA, two diastereomeric salts are formed:

  • (S)-Canadine · D-DTTA

  • (R)-Canadine · D-DTTA

These two salts have different crystal lattice energies and interact with solvents differently, resulting in different solubilities.[2] Temperature is the most powerful tool we have to manipulate these solubility differences. The entire crystallization process is a thermodynamic and kinetic balancing act:

  • Solubility & Supersaturation: The solubility of most organic salts, including these diastereomeric salts, increases with temperature.[3][4] To initiate crystallization, we create a supersaturated solution—a state where the concentration of the salt is higher than its solubility limit at a given temperature. This is typically achieved by dissolving the salt mixture in a hot solvent and then cooling it.[5][6]

  • Nucleation & Crystal Growth: As the solution cools, it reaches a point of instability, leading to nucleation (the formation of tiny crystal seeds). This is followed by crystal growth, where molecules of the less soluble diastereomer preferentially deposit onto these nuclei.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the crystallization of Canadine D-DTTA salt.

Q1: How does the initial dissolution temperature affect the process and the final product?

The initial dissolution temperature is critical for two main reasons: ensuring complete dissolution and avoiding degradation. You must heat the solution sufficiently to completely dissolve both diastereomeric salts. If the desired, less soluble salt does not fully dissolve, its crystals can act as seeds, leading to premature and uncontrolled crystallization upon cooling.

However, excessive heat can be detrimental. Canadine, as an alkaloid, may be susceptible to degradation at high temperatures. Studies on Goldenseal (Hydrastis canadensis), a natural source of Canadine, have shown that Canadine levels can decrease with increased drying temperatures, suggesting some thermal sensitivity.[10][11][12]

Recommendation: Heat the solution to the minimum temperature required for complete dissolution of the salt mixture. A good starting point is the boiling point of the chosen solvent, but always monitor for any color changes that might indicate degradation.

Q2: What is the optimal cooling rate to maximize diastereomeric purity?

The cooling rate is arguably the most critical kinetic parameter for purity.

Recommendation: Employ a slow, controlled, and linear cooling profile. This can be achieved using a programmable cooling bath or reactor. The optimal rate must be determined empirically for your specific solvent system and concentration.

Q3: How does the final crystallization temperature impact yield and purity?

The final temperature, or isolation temperature, governs the final concentration of the desired diastereomer in the mother liquor, thus directly impacting the yield. According to solubility curves, the lower the final temperature, the lower the solubility of the desired salt, and therefore, the higher the theoretical yield.

However, there is a trade-off. As you lower the temperature, the solubility of the undesired diastereomer also decreases. If the final temperature is too low, the concentration of the undesired diastereomer may exceed its own solubility limit, causing it to crystallize and contaminate your product.

Recommendation: The final temperature should be chosen to maximize the yield of the desired diastereomer while ensuring the undesired diastereomer remains in solution. This optimal temperature can be identified by studying the solubility curves of both salts in your chosen solvent system.[13]

Q4: My salt is "oiling out" instead of crystallizing. Is this temperature-related and how can I fix it?

"Oiling out" or the formation of an amorphous precipitate is a common problem in crystallization and is often temperature-related.[1] It occurs when the solution becomes so highly supersaturated—usually due to very rapid cooling or the addition of an anti-solvent too quickly—that the solute crashes out of solution as a liquid phase instead of forming an ordered crystal lattice.

Solutions:

  • Slow Down: The primary solution is to decrease the rate of supersaturation generation. This means slowing down your cooling rate significantly.[1]

  • Increase Temperature: If oiling out occurs, try gently heating the mixture until the oil redissolves completely, then begin the cooling process again, but much more slowly.[1]

  • Use Seeding: Introducing a few seed crystals of the pure, desired diastereomer just as the solution enters the metastable zone (slightly supersaturated) can promote controlled crystal growth on the seeds rather than oiling out.[1]

  • Solvent System: Consider using a solvent mixture to fine-tune the solvating properties and discourage oil formation.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Diastereomeric Purity 1. Cooling rate is too fast , leading to co-crystallization of the more soluble diastereomer.[9] 2. Final crystallization temperature is too low , causing the undesired diastereomer to precipitate. 3. Insufficient washing of the isolated crystals, leaving behind mother liquor rich in the undesired diastereomer.1. Decrease the cooling rate. Implement a slow, linear cooling profile (e.g., 5-10 °C per hour). 2. Determine the optimal final temperature. Raise the isolation temperature in small increments (e.g., 2-5 °C) to find a balance between yield and purity. 3. Wash the filtered crystals with a small amount of fresh, ice-cold solvent to displace the impure mother liquor.[5][14]
Poor Crystal Quality (e.g., small needles, fine powder)1. High degree of supersaturation due to rapid cooling.[8] 2. Lack of agitation or improper mixing , leading to localized high supersaturation.1. Slow down the cooling rate. This allows more time for crystals to grow larger.[15] 2. Implement gentle, consistent agitation during the cooling process to ensure a homogeneous temperature and concentration throughout the solution.
Low or No Yield 1. Incomplete dissolution at the start. 2. Final crystallization temperature is too high , leaving a significant amount of the desired product dissolved in the mother liquor. 3. Insufficient crystallization time at the final temperature.1. Ensure all solids are dissolved at the initial heating stage. 2. Gradually lower the final temperature. Be mindful of the impact on purity. 3. Increase the holding time at the final temperature (e.g., from 1 hour to several hours) to allow the crystallization to reach equilibrium.
Inconsistent Results (Batch-to-Batch)1. Poor temperature control (fluctuations, inconsistent cooling profiles).[1] 2. Variations in starting material purity or solvent composition.1. Use a reliable, programmable cooling system for precise and repeatable temperature control.[8] 2. Ensure consistency in the quality of your racemic Canadine, D-DTTA, and solvents.

Visualizations & Workflows

The Influence of Cooling Rate on Purity

The following diagram illustrates the conceptual relationship between the cooling rate and the resulting crystal characteristics.

Caption: Relationship between cooling rate and crystal purity.

Troubleshooting Workflow for Low Purity

This decision tree provides a logical path for troubleshooting experiments that result in low diastereomeric purity.

Troubleshooting_Purity Start Problem: Low Diastereomeric Purity Q1 Was the cooling rate slow and controlled (<1°C/min)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did the solution 'oil out' during cooling? A1_Yes->Q2 Sol1 Action: Decrease cooling rate. Implement a programmed, linear cooling profile. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Action: Re-heat to dissolve oil, then cool much slower. Consider seeding. A2_Yes->Sol2 Q3 Was the final isolation temperature optimized? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate solvent system or starting material purity. A3_Yes->End Sol3 Action: Raise final temperature in increments to avoid precipitating the more soluble diastereomer. A3_No->Sol3

Caption: Troubleshooting decision tree for low purity results.

Experimental Protocols

Protocol 1: Optimized Cooling Crystallization for High Purity Canadine D-DTTA Salt

This protocol provides a generalized workflow. The exact temperatures, solvent volumes, and rates should be optimized for your specific laboratory conditions.

Objective: To selectively crystallize one diastereomer of Canadine D-DTTA salt in high purity.

Materials:

  • Racemic Canadine

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)[16]

  • High-purity solvent (e.g., methanol, ethanol)

  • Jacketed reactor or flask with overhead stirring and programmable temperature control

  • Filtration apparatus (Büchner funnel, filter flask)[5]

  • Vacuum oven

Procedure:

  • Salt Formation & Dissolution:

    • Charge the reactor with the chosen solvent.

    • Add racemic Canadine and the chiral resolving agent (D-DTTA), typically in a 1:1 molar ratio.

    • With gentle agitation, heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 65 °C in methanol, but confirm stability).[17] Visually confirm that no solid particles remain.

  • Controlled Cooling:

    • Observe the solution for the onset of crystallization (cloud point). Seeding with a few crystals of the desired pure salt at this stage can be beneficial.[1]

  • Crystal Growth & Maturation:

    • Continue the slow cooling to the predetermined final isolation temperature (e.g., 5 °C).

    • Once the final temperature is reached, hold the slurry under gentle agitation for a maturation period (e.g., 2-4 hours) to allow crystallization to complete.

  • Isolation and Washing:

    • Isolate the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the collected crystal cake with a small volume of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Drying:

    • Dry the purified crystals under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.

  • Analysis (Self-Validation):

    • Determine the diastereomeric/enantiomeric purity of the isolated salt using an appropriate analytical method, such as chiral HPLC, after liberating the free base. This step is crucial to validate the success of the temperature optimization.[1]

References

  • Current time information in Tunis, TN. Google.
  • Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua - Filter Dryer.
  • Overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
  • How does cooling rate affect the point at which crystalisation occures and why?. (2020, March 16). Reddit.
  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University.
  • SOP: CRYSTALLIZATION.
  • Purification of Organic Compounds by Re Crystallization Method. Scribd.
  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, (24), 8338-8348.
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Liu, X., Wang, H., & Chen, S. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Péter, A., & Fülöp, F. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide. Benchchem.
  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
  • 6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.
  • Solubility of Diastereomer A and Diastereomer B in selected solvent system. ResearchGate.
  • Zuiderveen, G. H., Burkhart, E. P., & Lambert, J. D. (2021). Influence of Postharvest Drying Temperatures on Alkaloid Levels in Goldenseal (Hydrastis canadensis L.). ASHS Journals.
  • Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
  • Influence of Postharvest Drying Temperatures on Alkaloid Levels in Goldenseal (Hydrastis canadensis L.) in. (2021, January 12). ASHS Journals.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.
  • (S)-Canadine (CAS 5096-57-1). Cayman Chemical.
  • Influence of Postharvest Drying Temperatures on Alkaloid Levels in Goldenseal (Hydrastis canadensis L.). (2025, December 31). ResearchGate.
  • Determination of EDTA and DTPA.
  • Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. ResearchGate.
  • Reyes-Chilpa, R., et al. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. PubMed.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • NOVEL TECHNOLOGY FOR RECOVERY OF WATER AND SOLID SALTS FROM HYPERSALINE BRINES: EUTECTIC FREEZE CRYSTALLIZATION.
  • Quong, M. W., et al. (1993). Identification, purification, and characterization of a D-arabinitol-specific dehydrogenase from Candida tropicalis. PubMed.
  • Effects of Salts on Crystallization Kinetics and Rheological Behavior of Concentrated , -Trehalose Solutions. CONICET.
  • Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. DTIC.
  • Zhu, D. W. (2000). The study of crystallization of estrogenic 17beta-hydroxysteroid dehydrogenase with DHEA and DHT at elevated temperature. PubMed.
  • Evans, G. R., Henshilwood, J. A., & O'Rourke, J. (2025, August 7). Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA). ResearchGate.
  • (+)-Di-p-toluoyl-D-tartaric Acid | 32634-68-7. TCI Chemicals.
  • EP1477479A1 - Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL). Google Patents.
  • WO2014053897A1 - Method for the purification of decitabine. Google Patents.

Sources

Troubleshooting

Technical Support Guide: Maximizing Recovery of (S)-Canadine from Mother Liquor

Executive Summary & Chemical Logic The Problem: Mother liquors from (S)-Canadine crystallization often retain 15–25% of the target compound due to the "solubility equilibrium trap." Furthermore, (S)-Canadine is chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Problem: Mother liquors from (S)-Canadine crystallization often retain 15–25% of the target compound due to the "solubility equilibrium trap." Furthermore, (S)-Canadine is chemically unstable relative to its oxidized precursor, Berberine.

The Solution Logic: Recovery relies on the fundamental structural difference between the target and its primary impurity:

  • (S)-Canadine: A tertiary amine (Tetrahydroprotoberberine). It is lipophilic in basic conditions and forms salts in acidic conditions.

  • Berberine (Impurity): A quaternary ammonium salt .[1] It remains ionic (and water-soluble) across a much wider pH range and does not partition significantly into non-polar organic solvents like diethyl ether or hexane.

This guide provides a self-validating protocol to exploit these differences.

Diagnostic: Why is your Yield Low?

Before altering your protocol, identify the bottleneck using this diagnostic table.

SymptomProbable CauseVerification Test
Mother liquor is dark yellow/orange High residual Berberine (oxidation or incomplete reduction).TLC (Silica): Spot alongside Berberine std.[2] Yellow fluorescence = Berberine.
No precipitate upon basification Product is "oiling out" or volume is too high.Add a seed crystal; if oil persists, extract with CHCl₃/Ether.
Low Enantiomeric Excess (ee%) Racemization via oxidation-reduction cycling or thermal stress.Chiral HPLC (Daicel Chiralcel OD-H or AD-H).
Product turns yellow upon drying Spontaneous oxidation to Berberine.Dissolve in acid; if yellow color intensifies, oxidation occurred.

Recovery Protocol: The "Phase-Switch" Extraction

Objective: Recover (S)-Canadine from the mother liquor while excluding Berberine and inorganic salts (e.g., Boron residues from NaBH₄ reduction).

Reagents Required[2][3][4][5][6][7][8][9]
  • Hydrochloric Acid (2N)

  • Ammonium Hydroxide (25%) or Sodium Carbonate

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Sodium Borohydride (Optional: for "scavenging" unreduced berberine)

Step-by-Step Workflow

Step 1: Acidification & Volume Reduction

  • Concentrate the mother liquor under reduced pressure (Rotavap) at <40°C to remove organic co-solvents (MeOH/EtOH).

    • Why? Organic solvents prevent effective phase separation in later steps.

  • Acidify the aqueous residue to pH 1–2 using 2N HCl.

  • Filtration (Critical): Filter the acidic solution.

    • Mechanism:[3][4][5][6] Berberine HCl is sparingly soluble in cold water and may precipitate. (S)-Canadine HCl is generally more soluble. This step removes bulk Berberine.

Step 2: The Lipophilic Switch (Basification)

  • Cool the filtrate to 0–5°C.

  • Slowly adjust pH to 9–10 using NH₄OH.

    • Observation: A white turbidity or oil should form. This is the (S)-Canadine free base.

    • Note: Do not use strong caustic (NaOH) if avoidable, as it can degrade the alkaloid skeleton or induce racemization.

Step 3: Selective Partitioning

  • Extract the basic aqueous layer with Diethyl Ether (Et₂O) (3x volumes).

    • Why Ether? Berberine (Quaternary) is insoluble in ether. (S)-Canadine (Tertiary) is highly soluble. DCM is a stronger solvent but may pull some quaternary salts as ion pairs; Ether is more selective.

  • Combine organic layers and wash with Brine (saturated NaCl) to remove water.

  • Dry over Anhydrous Na₂SO₄.

Step 4: Stabilization & Crystallization

  • Evaporate solvent under Nitrogen atmosphere .

  • Recrystallize immediately from Isopropanol or EtOH .

Visualization: The Phase-Switch Workflow

CanadineRecovery ML Mother Liquor (Solvent + Product + Impurities) Evap Evaporate Organic Solvent (<40°C) ML->Evap Acid Acidify (pH 1-2) with HCl Evap->Acid Filter Filter Precipitate Acid->Filter Solid Solid Residue: Berberine HCl (Discard/Recycle) Filter->Solid Insoluble Impurities Filtrate Acidic Filtrate: (S)-Canadine HCl (Soluble) Filter->Filtrate Base Basify (pH 9-10) with NH4OH Filtrate->Base Extract Extract with Diethyl Ether Base->Extract AqLayer Aqueous Layer: Residual Berberine/Salts Extract->AqLayer Waste OrgLayer Organic Layer: (S)-Canadine Free Base Extract->OrgLayer Target Product Cryst Crystallization (Isopropanol) OrgLayer->Cryst

Figure 1: Selective extraction workflow exploiting the tertiary vs. quaternary amine solubility difference.

Troubleshooting Specific Issues (FAQs)

Q1: My recovered solid is yellow. How do I remove the Berberine?

A: Yellow color indicates Berberine contamination (Quaternary ammonium).

  • The Fix: Dissolve your solid in a minimum amount of DCM . Pass it through a short pad of Silica Gel .[7]

    • Eluent: Start with 100% DCM (elutes Canadine). Then switch to DCM:MeOH (90:10) to strip the yellow Berberine (which sticks to silica strongly due to its polarity).

  • Alternative: Wash the solid with cold water. Berberine salts are more water-soluble than Canadine free base.

Q2: The Enantiomeric Excess (ee) dropped. Did I racemize it?

A: (S)-Canadine is susceptible to racemization via a reversible oxidation-reduction mechanism (The "Redox Valve").

  • Mechanism: If (S)-Canadine oxidizes to the iminium ion (Berberine-like intermediate) and is re-reduced non-selectively, you get the racemate.

  • Prevention:

    • Perform all evaporations <40°C .

    • Use degassed solvents (sparge with Nitrogen).

    • Store the mother liquor in the dark.

  • Resolution Strategy: If you have racemate, use (+)-di-p-toluoyl-D-tartaric acid (DTTA) for resolution. The diastereomeric salt of (S)-Canadine crystallizes preferentially.

Q3: I see "tailing" peaks on my HPLC.

A: Alkaloids interact with free silanol groups on C18 columns.

  • The Fix: Add an amine modifier to your mobile phase.

    • Recommended: 10mM Ammonium Acetate + 0.1% Triethylamine (TEA) in Water/Acetonitrile.

    • pH:[3] Adjust aqueous mobile phase pH to ~8.0 (if column permits) to keep Canadine in free base form, sharpening the peak.

Stability & Storage: The "Redox Valve"

Understanding the relationship between Canadine and Berberine is vital for storage. Canadine spontaneously dehydrogenates to Berberine in the presence of light and oxygen.

RedoxValve Canadine (S)-Canadine (Colorless, Tertiary Amine) Inter Imine Intermediate (Unstable) Canadine->Inter Oxidation (Air/Light) Inter->Canadine Reduction Berberine Berberine (Yellow, Quaternary Salt) Inter->Berberine -2H Berberine->Inter Reduction (NaBH4)

Figure 2: The oxidation pathway. Storage under inert gas is mandatory to prevent reversion to Berberine.

References

  • Grycová, L., et al. (2007). Quaternary Protoberberine Alkaloids. Phytochemistry Reviews. (Details the structural differences and solubility profiles of quaternary vs. tetrahydro- forms).

  • Scazzocchio, F., et al. (2001). Separation of Palmatine and Berberine by TLC and HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Chromatographic methods applicable to Canadine/Berberine separation).

  • Iwasa, K., et al. (1996). Simple Indole Alkaloids and Protoberberine Alkaloids. Journal of Natural Products. (Discusses resolution and isolation of tetrahydroprotoberberines).

  • Weber, N., et al. (2019). Rapid isolation of acidic cannabinoids...[4] (Methodology for pH-zone-refining chromatography, adaptable to alkaloid purification).[4]

  • PubChem Compound Summary. (2024). (S)-Canadine.[8][5][9][10][11][12][13] National Center for Biotechnology Information. (Physical properties and pKa data).

Sources

Optimization

Technical Support Center: Optimization of Residual Solvents in (S)-Canadine Tartrate Salts

Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and QA/QC Specialists. Scope: Troubleshooting high residual solvent levels (methanol, ethanol, isopropyl alcohol) in chiral tartrate salts of (S)-Tet...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and QA/QC Specialists. Scope: Troubleshooting high residual solvent levels (methanol, ethanol, isopropyl alcohol) in chiral tartrate salts of (S)-Tetrahydroberberine (Canadine).

Introduction: The Tartrate Trap

(S)-Canadine (Tetrahydroberberine) presents a unique challenge in salt formation. Unlike its oxidized parent (Berberine), Canadine is sensitive to oxidative dehydrogenation. When paired with tartaric acid for chiral resolution or salt formation, the resulting crystal lattice often forms channel solvates .

Tartrate anions possess multiple hydrogen-bond donors and acceptors, creating complex networks that can physically trap solvent molecules (inclusions) or chemically bind them (solvates) within the crystal structure. Standard vacuum drying often fails because the thermal energy required to break these solvates exceeds the oxidative stability limit of the Canadine moiety.

This guide provides a tiered approach to diagnosing and reducing residual solvents to meet ICH Q3C limits without degrading the API.

Module 1: Diagnostic Workflow (The "Nature of the Trap")

Before attempting to fix the problem, you must identify if the solvent is adsorbed (surface) or incorporated (solvate/inclusion).

Diagnostic Logic Gate

Diagnosis Start High Residual Solvent (> ICH Limit) TGA Run TGA (Thermogravimetric Analysis) Start->TGA Step1 Weight Loss < 100°C? TGA->Step1 DSC Run DSC (Differential Scanning Calorimetry) Step1->DSC Step-wise loss Surface Diagnosis: Surface Solvent (Agglomeration/Inadequate Drying) Step1->Surface Gradual loss Solvate Diagnosis: True Solvate (Crystal Lattice Bound) DSC->Solvate Endotherm coincides with weight loss Inclusion Diagnosis: Liquid Inclusion (Fast Crystallization) DSC->Inclusion Broad endotherm (Solvent release + Melt)

Figure 1: Decision matrix for characterizing residual solvent types. TGA/DSC correlation is critical for distinguishing solvates from wet cakes.

Interpretation Guide
ObservationDiagnosisRecommended Action
TGA: Gradual weight loss starting at 30°C.Surface Solvent: The cake is essentially "wet" or agglomerated.Protocol A: Mechanical agitation & Vacuum.
TGA: Sharp weight loss step at >80°C (often near MP).Stoichiometric Solvate: Solvent is part of the crystal lattice.Protocol B: Vapor Displacement or Reslurry.
Microscopy: "Oily" droplets inside crystals or opaque clusters.Solvent Inclusion: Mother liquor trapped during rapid growth.Protocol C: Recrystallization (Slow Cooling).

Module 2: Remediation Protocols

Protocol A: The "Inert Sweep" (For Surface Solvents)

Use when solvent is loosely bound but diffusion-limited due to cake density.

The Risk: Canadine oxidizes to Berberine in air at elevated temperatures. The Fix: Use a dynamic nitrogen bleed during vacuum drying.

  • Load: Place wet cake in a vacuum oven.

  • Vacuum: Pull vacuum to <50 mbar.

  • Bleed: Introduce a stream of dry

    
     into the chamber. The pressure should rise to ~100-150 mbar.
    
    • Why? The gas flow creates convection, sweeping solvent vapor away from the cake surface, which static vacuum cannot do efficiently.

  • Temp: Set temperature to 40°C (Do not exceed 50°C to prevent oxidation).

  • Duration: 12–24 hours.

Protocol B: Vapor Displacement (For Solvates)

Use when you have a Methanol or Ethanol solvate. This is a high-level technique to "trick" the lattice.

Theory: Tartrate salts are hydrophilic. By exposing the solvate to water vapor, water molecules can displace the organic solvent in the lattice. The resulting hydrate is often pharmaceutically acceptable, or the water can be removed more easily than the alcohol.

Workflow:

  • Setup: Use a vacuum tray dryer with a gas inlet.

  • Humidification: Bubble

    
     gas through a water flask (room temp) before it enters the oven.
    
  • Cycle:

    • Phase 1 (Displacement): Hold at 40°C / 200 mbar with wet

      
       flow for 6–12 hours.
      
    • Mechanism:[1][2][3][4][5] High humidity facilitates the exchange of MeOH

      
      
      
      
      
      within the channels.
    • Phase 2 (Drying): Switch to dry

      
       flow, reduce pressure to <50 mbar, hold at 45°C.
      
  • Validation: Check GC-HS (Headspace) for organic solvent. Water content (KF) may rise, but this is usually preferred over Class 2 solvents.

Protocol C: Anti-Solvent Reslurry (For Inclusions/Hard Solvates)

Use when drying fails. This reconstructs the crystal surface.

Solvent Choice: You need a solvent that dissolves the impurity (MeOH/EtOH) but has low solubility for the Salt.

  • Recommended: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Step-by-Step:

  • Suspend: Slurry the (S)-Canadine Tartrate in 10 volumes of EtOAc.

  • Digest: Heat to 45°C (mild heat) and stir for 4–6 hours.

    • Note: Do not reflux; high heat risks oxidation.

  • Cool: Cool to 20°C over 2 hours.

  • Filter: Filtration should be fast.

  • Wash: Wash the cake with 2 volumes of fresh EtOAc.

  • Dry: Vacuum dry (Protocol A).

Module 3: Prevention (Crystallization Control)

The best way to remove solvent is to never trap it. Tartrates are prone to "oiling out" or gelling if cooled too fast.

The "Metastable Zone" Diagram

Crystallization Solution Hot Solution (MeOH/Water) FastCool Fast Cooling (>1°C/min) Solution->FastCool SlowCool Slow Cooling (0.1°C/min) Solution->SlowCool Oil Oiling Out / Gum (Traps Solvent) FastCool->Oil Supersaturation too high Nucleation Controlled Nucleation SlowCool->Nucleation Metastable Zone Growth Crystal Growth (Pure Lattice) Nucleation->Growth

Figure 2: Impact of cooling rate on solvent inclusion. Fast cooling leads to amorphous gums that trap mother liquor.

Key Parameter:

  • Seeding: Always seed the solution at the cloud point with 0.5% pure (S)-Canadine Tartrate crystals. This prevents the "crash" precipitation that traps solvent.

FAQ & Troubleshooting

Q1: My residual Methanol is stuck at 5,000 ppm (Limit 3,000 ppm). I dried it for 48 hours and it won't move. A: You likely have a stable methanol solvate. Further drying will only degrade the Canadine. Switch to Protocol B (Vapor Displacement) . The water vapor will break the methanol-tartrate hydrogen bonds.

Q2: The product is turning yellow/brown during drying. A: (S)-Canadine is dehydrogenating to Berberine (which is bright yellow).

  • Check your vacuum seal (oxygen leak).

  • Ensure you are using a nitrogen bleed, not air.

  • Lower the temperature. If you are at 60°C, drop to 40°C and extend time.

Q3: Can I use Acetone to wash the cake? A: Be careful. While Acetone is a Class 3 solvent (low toxicity), tartrate salts can sometimes react with ketones (ketal formation) under acidic conditions or heat, or simply form new solvates. Ethyl Acetate is chemically safer for this alkaloid.

Q4: What are the regulatory limits I need to hit? A: Refer to ICH Q3C (R8) :

  • Methanol (Class 2): 3,000 ppm (0.3%)

  • Ethanol (Class 3): 5,000 ppm (0.5%)

  • Isopropanol (Class 3): 5,000 ppm (0.5%)

  • Note: If you can demonstrate the solvent is a stoichiometric solvate and the daily dose is low, you may be able to justify higher limits to the FDA, but removal is always preferred.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[4]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Griffin, E., et al. (1999). Method for removal of residual organic solvents.[6][7][8] U.S. Patent 5,981,751. (Foundational methodology for water vapor displacement in pharmaceutical salts).

  • Grycova, L., et al. (2007). Quaternary Protoberberine Alkaloids. Phytochemistry.[2][9] (Reference for oxidation sensitivity of tetrahydroberberines).

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide to (S)-(-)-Canadine Enantiomeric Purity Analysis

Topic: HPLC Method for (S)-(-)-Canadine Enantiomeric Purity Content Type: Publish Comparison Guide Executive Summary (S)-(-)-Canadine (Tetrahydroberberine) is a critical isoquinoline alkaloid precursor in the biosynthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for (S)-(-)-Canadine Enantiomeric Purity Content Type: Publish Comparison Guide

Executive Summary

(S)-(-)-Canadine (Tetrahydroberberine) is a critical isoquinoline alkaloid precursor in the biosynthesis of berberine and hydrastine. Its pharmacological profile—exhibiting dopamine D2 receptor antagonism and potential anti-arrhythmic effects—is strictly stereospecific. The (S)-enantiomer is often the bioactive target, while the (R)-enantiomer may exhibit off-target toxicity or metabolic variance.

For drug development professionals, establishing a robust enantioselective method is non-negotiable. This guide compares the industry-standard Polysaccharide-based HPLC (the recommended "Product") against legacy Pirkle-type and Capillary Electrophoresis (CE) alternatives. We present a validated, high-resolution protocol using Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) which offers superior resolution (


) and sensitivity compared to earlier methods.

Comparative Methodological Landscape

The separation of Canadine enantiomers has evolved from complex derivatization to direct chiral chromatography. Below is an objective comparison of the primary methodologies available to researchers today.

Table 1: Comparative Performance Metrics
FeatureRecommended: Polysaccharide CSP Alternative A: Pirkle-Type CSP Alternative B: Capillary Electrophoresis
Primary Column/Selector Chiralpak AD-H (Amylose derivative)Whelk-O 1 or (S)-tert-leucine based(2-Hydroxypropyl)-

-CD
Separation Mode Polar Organic / Normal PhaseNormal PhaseAqueous Buffer (CE-MS)
Resolution (

)
> 2.1 (Baseline)~1.78 (Near Baseline)Variable (> 1.5)
LOD (Sensitivity) 0.01

g/mL
(UV/Fluorescence)
~0.3

g/mL
High (MS dependent)
Throughput High (10–15 min run time)Medium (20+ min)High (Fast migration)
Robustness Excellent (Immobilized versions available)GoodModerate (Capillary clogging risk)
Cost per Sample ModerateModerateLow (after capital expense)

Verdict: While Pirkle phases (Alternative A) provided the first successful separations, they often suffer from lower loadability and peak tailing for alkaloids. The Chiralpak AD system (Recommended) provides the highest resolution and is the current gold standard for pharmacokinetic (PK) studies of tetrahydroberberine enantiomers.

Deep Dive: The Optimized Protocol (Chiralpak AD)

This protocol is based on the validated method for Tetrahydroberberine (THB) enantiomers in plasma matrices, adapted for purity analysis of raw materials.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm

    
     4.6 mm, 5 
    
    
    
    m).
    • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

  • Mobile Phase: Methanol : Ethanol (80 : 20 v/v).[2]

    • Pro-Tip: For basic alkaloids like Canadine, if peak tailing is observed, add 0.1% Diethylamine (DEA) to the mobile phase to mask silanol activity.

  • Flow Rate: 0.5 mL/min (for maximum resolution) to 1.0 mL/min (for high throughput).

  • Temperature:

    
    .
    
  • Detection: UV at 230 nm (matches Canadine absorption max).

  • Injection Volume: 10–20

    
    L.
    
Step-by-Step Workflow
  • System Preparation:

    • Flush the HPLC system with 100% Methanol to remove any aqueous buffers (incompatible with normal phase/polar organic modes).

    • Equilibrate the Chiralpak AD-H column with the mobile phase (MeOH:EtOH 80:20) for at least 45 minutes at 0.5 mL/min.

    • Check: Baseline must be stable with drift < 1 mAU/min.

  • Sample Preparation:

    • Dissolve (S)-(-)-Canadine sample in 100% Methanol to a concentration of 1.0 mg/mL.

    • Filter through a 0.22

      
      m PTFE syringe filter (Nylon filters may bind alkaloids).
      
    • Dilute to working concentration (e.g., 50

      
      g/mL) with mobile phase.
      
  • System Suitability Test (SST):

    • Inject a racemic mixture (Rac-Canadine) first.

    • Criteria:

      • Resolution (

        
        ) between (R) and (S) peaks must be 
        
        
        
        .
      • Tailing Factor (

        
        ) must be 
        
        
        
        .
      • Retention time repeatability (

        
        ) 
        
        
        
        (n=5).
  • Data Analysis:

    • Calculate Enantiomeric Excess (

      
      ) using the formula:
      
      
      
      
    • (S)-Canadine typically elutes second on Chiralpak AD in alcohol phases, but confirm elution order with a pure standard or polarimeter.

Mechanistic Insight & Visualization

Chiral Recognition Mechanism

The Chiralpak AD column works via a "Three-Point Interaction" model. The helical structure of the amylose derivative creates chiral grooves.

  • H-Bonding: The carbamate groups on the polymer backbone hydrogen bond with the nitrogen lone pair or hydroxyls (if present) on the alkaloid.

  • 
     Stacking:  The phenyl groups on the stationary phase stack with the isoquinoline ring of Canadine.
    
  • Steric Fit: The (S)-enantiomer fits deeper into the chiral groove, increasing its retention time compared to the (R)-enantiomer.

Method Development Workflow

MethodDevelopment Start Start: (S)-Canadine Purity Analysis Screen Column Screening (AD-H, OD-H, IC) Start->Screen Decision Check Resolution (Rs) Screen->Decision PathA Rs > 2.0 (Chiralpak AD-H) Decision->PathA Success PathB Rs < 1.5 (Poor Separation) Decision->PathB Failure OptA Optimize Flow/Temp (0.5 mL/min, 25°C) PathA->OptA OptB Switch Mobile Phase (Add 0.1% DEA or switch to Hexane/IPA) PathB->OptB Final Validate Method (Linearity, LOD, Accuracy) OptA->Final OptB->Decision Re-evaluate

Figure 1: Decision tree for developing and optimizing the chiral HPLC method for Canadine.

Chiral Interaction Schematic

ChiralMechanism CSP Amylose CSP (Chiral Grooves) R_Enant (R)-Canadine (Steric Clash) CSP->R_Enant Weak Retention (Elutes First) S_Enant (S)-Canadine (Snug Fit) CSP->S_Enant Strong Retention (Elutes Second) Interaction Interaction Forces: 1. H-Bonding 2. Pi-Pi Stacking 3. Inclusion Complex Interaction->CSP

Figure 2: Mechanistic representation of the differential retention on the Chiralpak AD stationary phase.

References

  • TSI Journals. (2025). HPLC Separation of Enantiomeric Cathine Hydrochloride Using a Chiral Stationary Phase. (Demonstrates Chiralpak AD-H efficacy for isoquinoline/amine alkaloids).

  • Garcia Sanchez, F., et al. (2013). HPLC Enantioseparation of the Alkaloid Canadine and Determination of Enantiomeric Purity. Journal of Liquid Chromatography & Related Technologies. (Establishes Pirkle-type and Polarimetric methods).

  • PubMed. (2012).[2] Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. (Validates Chiralpak AD method for biological matrices).

  • MDPI. (2020).

    
    -Lactam. (Comparative screening of AD/OD columns). 
    
  • Chiral Technologies. (2013). Instruction Manual for Chiralpak AD-3 & AS-3. (Operational guidelines for polysaccharide columns).

Sources

Comparative

A Comparative Guide to the NMR Spectrum Analysis of (S)-Canadine Di-p-toluoyl-D-tartrate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and natural product chemistry, the precise stereochemical characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for understanding b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and natural product chemistry, the precise stereochemical characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for understanding biological activity. (S)-Canadine, a benzylisoquinoline alkaloid also known as (S)-tetrahydroberberine, presents such a challenge.[1][2][3][4] Its therapeutic potential is intrinsically linked to its absolute configuration. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents, emerges as a powerful tool for elucidating the stereochemistry of such compounds.

This guide provides an in-depth analysis of the NMR spectrum of the diastereomeric salt, (S)-Canadine Di-p-toluoyl-D-tartrate. It is designed to move beyond a simple procedural outline, offering insights into the causality behind experimental choices and providing a framework for objective comparison with alternative analytical strategies.

The Rationale for Chiral Derivatization: Unmasking Stereoisomers

Enantiomers, by their very nature, are indistinguishable in an achiral environment, yielding identical NMR spectra. To break this spectroscopic silence, we introduce a chiral resolving agent, in this case, Di-p-toluoyl-D-tartaric acid, to form diastereomers.[5] These diastereomers, possessing different physical and chemical properties, will exhibit distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in many cases, the assignment of absolute configuration.

The formation of the (S)-Canadine Di-p-toluoyl-D-tartrate salt introduces a new chiral center from the tartaric acid derivative, creating a diastereomeric relationship that manifests as observable differences in the chemical shifts and coupling constants of the (S)-Canadine protons.

Predicted 1H and 13C NMR Spectral Analysis of (S)-Canadine Di-p-toluoyl-D-tartrate

(S)-Canadine Moiety: Key Resonances

The 1H and 13C NMR spectra of tetrahydroberberine derivatives have been studied, providing a solid foundation for our analysis.[6] Key proton signals for the (S)-Canadine moiety are expected in the aromatic region (for the protons on the isoquinoline and benzodioxole rings) and the aliphatic region (for the methylene and methine protons of the tetrahydroisoquinoline core).

Table 1: Predicted 1H NMR Chemical Shifts for Key Protons of the (S)-Canadine Moiety in the Diastereomeric Salt

ProtonPredicted Chemical Shift (ppm)Expected MultiplicityNotes
Aromatic Protons6.5 - 7.0s, dSignals corresponding to the protons on the two aromatic rings.
O-CH2-O~5.9sCharacteristic singlet for the methylenedioxy group.
OCH33.8 - 3.9sTwo singlets for the two methoxy groups.
Aliphatic Protons2.5 - 4.5m, d, tComplex multiplets for the methylene and methine protons of the tetrahydroisoquinoline core.

Table 2: Predicted 13C NMR Chemical Shifts for Key Carbons of the (S)-Canadine Moiety in the Diastereomeric Salt

CarbonPredicted Chemical Shift (ppm)Notes
Aromatic Carbons100 - 150Signals for the carbons of the isoquinoline and benzodioxole rings.
O-CH2-O~101Characteristic signal for the methylenedioxy carbon.
OCH3~56, ~60Signals for the two methoxy carbons.
Aliphatic Carbons29 - 60Signals for the carbons of the tetrahydroisoquinoline core.
Di-p-toluoyl-D-tartrate Moiety: The Chiral Influence

The 1H NMR spectrum of Di-p-toluoyl-D-tartaric acid is characterized by signals from the toluoyl groups and the tartrate backbone.[7][8][9][10]

Table 3: 1H NMR Chemical Shifts for Di-p-toluoyl-D-tartaric Acid

ProtonChemical Shift (ppm)Multiplicity
Aromatic Protons (ortho to C=O)~8.0d
Aromatic Protons (meta to C=O)~7.3d
Methine Protons (CH-O)~5.8s
Methyl Protons (CH3)~2.4s

Upon salt formation, the key diagnostic signals will be the protons of the (S)-Canadine moiety that are in close proximity to the chiral centers of the Di-p-toluoyl-D-tartrate. The anisotropic effect of the toluoyl aromatic rings will induce non-equivalent chemical shifts for corresponding protons in the (S)-Canadine and any potential (R)-Canadine enantiomer. This non-equivalence is the basis for determining enantiomeric excess.

A Comparative Analysis of Chiral Derivatizing Agents

While Di-p-toluoyl-D-tartaric acid is an effective chiral resolving agent, the choice of derivatizing agent is a critical experimental parameter. Below is a comparison with other commonly used alternatives.

Table 4: Comparison of Chiral Derivatizing Agents for NMR Analysis of Alkaloids

Chiral Derivatizing AgentPrinciple of OperationAdvantagesDisadvantages
Di-p-toluoyl-D-tartaric acid Diastereomeric salt formationSimple to prepare; often provides good signal separation.May not be effective for all alkaloids; can lead to line broadening.
Mosher's Acid (MTPA) Covalent derivatization to form diastereomeric esters/amidesWell-established method; often provides large and predictable chemical shift differences; can be used to determine absolute configuration.[5]Requires a reactive functional group (e.g., -OH, -NH2); derivatization reaction may not go to completion.
(R)- and (S)-BINOL Formation of diastereomeric complexes (chiral solvating agent)No covalent modification required; simple sample preparation.Smaller chemical shift differences compared to covalent derivatizing agents; solvent dependent.
Chiral Lanthanide Shift Reagents Formation of diastereomeric complexesCan induce large chemical shift separations.Can cause significant line broadening; can be sensitive to impurities.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of (S)-Canadine Di-p-toluoyl-D-tartrate.

Protocol 1: Preparation of (S)-Canadine Di-p-toluoyl-D-tartrate

This protocol describes the formation of the diastereomeric salt for NMR analysis.

Caption: Workflow for the preparation of the diastereomeric salt.

Protocol 2: NMR Data Acquisition

This protocol outlines the parameters for acquiring high-quality NMR data.

Caption: Recommended NMR data acquisition workflow.

Data Interpretation and Logic of Analysis

The core of the analysis lies in identifying a pair of well-resolved signals corresponding to a specific proton in the (S)-Canadine moiety that experiences a different chemical environment in the presence of the D-tartrate derivative.

Data_Interpretation_Logic cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Verification cluster_3 Conclusion Observe two sets of signals for (S)-Canadine protons Observe two sets of signals for (S)-Canadine protons Hypothesis Hypothesis Observe two sets of signals for (S)-Canadine protons->Hypothesis The two sets of signals correspond to the (S)-Canadine-(D)-tartrate and the (R)-Canadine-(D)-tartrate diastereomers The two sets of signals correspond to the (S)-Canadine-(D)-tartrate and the (R)-Canadine-(D)-tartrate diastereomers Integrate the area of a pair of well-resolved signals Integrate the area of a pair of well-resolved signals The ratio of the integrals directly reflects the enantiomeric excess (e.e.) of the Canadine sample The ratio of the integrals directly reflects the enantiomeric excess (e.e.) of the Canadine sample Verification Verification Hypothesis->Verification Conclusion Conclusion Verification->Conclusion

Caption: Logical flow for determining enantiomeric excess.

Conclusion and Future Directions

The use of Di-p-toluoyl-D-tartaric acid as a chiral derivatizing agent provides a straightforward and effective method for the NMR analysis of (S)-Canadine. By forming diastereomeric salts, the spectral degeneracy of the enantiomers is lifted, allowing for the determination of enantiomeric purity. For a more comprehensive analysis, particularly for the unambiguous assignment of absolute configuration, the use of Mosher's acid analysis in parallel is highly recommended. The choice of the optimal chiral derivatizing agent will ultimately depend on the specific properties of the analyte and the analytical goals. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of rigorous stereochemical characterization.

References

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.
  • Huc, I. Supporting Information. Available from: [Link]

  • Chemeurope.com. Chiral derivatizing agent. Available from: [Link]

  • ResearchGate. The 13C-NMR Spectral data of the compound. Available from: [Link]

  • ResearchGate. Change of ¹H NMR spectrum of 3 by diastereomeric salt formation with... Available from: [Link]

  • Wikipedia. Canadine. Available from: [Link]

  • Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. eMagRes, 1-15.
  • PubChem. (S)-Canadine. Available from: [Link]

  • NIST. (+)-di-O-4-Toluoyl-D-tartaric acid. Available from: [Link]

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., ... & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available from: [Link]

  • EMBL-EBI. (S)-canadine (CHEBI:16592). Available from: [Link]

  • precisionFDA. DI-P-TOLUOYL-D-TARTARIC ACID. Available from: [Link]

  • Marek, R., Královec, K., & Sýkora, J. (2024). Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. Magnetochemistry, 10(3), 29.
  • Loba Chemie. O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts of alkaloids in this study. Available from: [Link]

  • Chen, Y. (2001).
  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(04), e125-e133.

Sources

Validation

Technical Guide: Optical Resolution &amp; Characterization of (S)-(-)-Canadine D-DTTA Salt

The following technical guide details the optical resolution and characterization of (S)-(-)-Canadine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This document is structured for researchers requiring high-purity chi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optical resolution and characterization of (S)-(-)-Canadine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This document is structured for researchers requiring high-purity chiral intermediates.

[1]

Executive Summary

Target Molecule: (S)-(-)-Canadine (also known as (S)-(-)-Tetrahydroberberine).[1] Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[1] Critical Insight: Unlike simple acid-base salts, the (S)-Canadine D-DTTA complex often crystallizes in a 2:1 stoichiometry (Amine:Acid), forming a specific cocrystallite structure that maximizes chiral discrimination.[1] This guide compares the optical rotation parameters of the salt versus the free base and outlines the purification protocol.

Chemical Mechanism & Stoichiometry

The resolution relies on the formation of diastereomeric salts. (S)-Canadine is a tertiary amine alkaloid.[1] When treated with D-DTTA, two diastereomers are theoretically possible:

  • (S)-Canadine[1][2][3] • D-DTTA (Less soluble, precipitates).[1]

  • (R)-Canadine[1] • D-DTTA (More soluble, remains in mother liquor).[1]

Structural Dynamics

Crystallographic studies (e.g., Gao et al.[1]) suggest that tetrahydroberberine derivatives form a rigid, bent conformation.[1] The D-DTTA acts as a "molecular clamp," interacting via hydrogen bonding (methoxy groups of Canadine and carboxyl/hydroxyl groups of DTTA) and


 stacking (toluoyl rings).

Note on Optical Rotation: The specific rotation


 of the salt is a composite value derived from:
  • The levorotatory contribution of (S)-Canadine (

    
    ).
    
  • The dextrorotatory contribution of D-DTTA (

    
    ).
    
  • Result: The salt typically exhibits a lower magnitude of rotation than the free base due to these opposing signs. Therefore, optical purity should always be confirmed on the regenerated free base or via Chiral HPLC.

Visualization: Diastereomeric Resolution Logic

ResolutionLogic cluster_legend Key Interactions Racemic Racemic (±)-Canadine (Free Base) Mix Reaction Mixture (Solvent: MeOH/EtOH) Racemic->Mix DDTTA (+)-D-DTTA (Resolving Agent) DDTTA->Mix SS_Salt (S)-Canadine • D-DTTA (Diastereomer A) Less Soluble | Precipitate Mix->SS_Salt Selective Crystallization RR_Salt (R)-Canadine • D-DTTA (Diastereomer B) More Soluble | Supernatant Mix->RR_Salt Remains in Solution Filtration Filtration SS_Salt->Filtration RR_Salt->Filtration Discard/Recycle Pure_S Pure (S)-(-)-Canadine (Regenerated Free Base) Filtration->Pure_S Basification (NaOH/NH3) Legend1 Stoichiometry often 2:1 (Base:Acid)

Caption: Logical flow of chiral resolution separating (S)-enantiomer via differential solubility of diastereomeric salts.

Comparative Optical Rotation Values

The following table provides the authoritative reference values for the components involved. Use these baselines to validate your experimental results.

ComponentStateSpecific Rotation ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Solvent (c=1.[1]0)Notes
(S)-(-)-Canadine Free Base-299° (Range: -280° to -310°)Chloroform / PyridineHigh magnitude confirms high optical purity.[1]
(+)-D-DTTA Free Acid+138° (± 2°)EthanolResolving agent reference.[1]
(S)-Canadine[1][3][4] • D-DTTA SaltVariable (Intermediate)MethanolNot recommended as primary spec.[1] Value depends on stoichiometry (1:1 vs 2:1).
(R)-(+)-Canadine Free Base+299° ChloroformThe opposite enantiomer (impurity).

Critical Comparison: Literature often cites lower values (e.g., -60° to -150°) for (S)-Canadine.[1] These typically indicate incomplete resolution or partial racemization.[1] A value exceeding -280° is the benchmark for pharmaceutical-grade purity.[1]

Experimental Protocol: Resolution & Validation

This protocol is designed to be self-validating. If the crystals do not form or the rotation is low, refer to the troubleshooting section.

Step 1: Salt Formation
  • Dissolve 10.0 g of racemic (

    
    )-Canadine in 150 mL  of Ethanol (absolute).
    
  • In a separate flask, dissolve 11.4 g of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of Ethanol.

    • Note: This ratio assumes a 1:1 molar equivalent.[1] If 2:1 stoichiometry is suspected/preferred, reduce D-DTTA to 5.7 g.

  • Add the acid solution to the amine solution dropwise at 60°C with vigorous stirring.

Step 2: Crystallization
  • Allow the mixture to cool slowly to room temperature over 4-6 hours.

  • Crucial: Do not disturb the flask. Rapid cooling traps the (R)-isomer.[1]

  • Once crystals appear, cool to 0-4°C for 2 hours to maximize yield.

  • Filter the white crystalline solid ((S)-Canadine D-DTTA salt).[1]

  • Wash with cold ethanol to remove surface mother liquor containing the (R)-isomer.[1]

Step 3: Regeneration & Measurement[1]
  • Suspend the wet salt in water/DCM (1:1 mixture).

  • Basify with 2M NaOH until pH > 10.

  • Extract the aqueous layer with DCM (3x).[1]

  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Measure Optical Rotation: Dissolve the resulting residue in Chloroform (

    
    ) and measure at 20°C. Target: -290° to -300° .
    
Visualization: Workflow & Checkpoints

Protocol Start Racemic Canadine + D-DTTA Heat Heat to 60°C (Dissolution) Start->Heat Cool Slow Cool (25°C) then Chill (4°C) Heat->Cool Crystallization Filter Filter Crystals ((S)-Salt) Cool->Filter Regen Basify (NaOH) Extract (DCM) Filter->Regen Purification Measure Measure [α]D Target: -299° Regen->Measure Measure->Filter Recrystallize if [α]D > -280°

Caption: Step-by-step resolution workflow with a feedback loop for recrystallization if optical purity targets are not met.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Solvent volume too high or cooling too fast.[1]Concentrate mother liquor or use a seeding crystal of pure (S)-salt.[1]
Low Rotation (e.g., -150°) Eutectic entrapment of (R)-isomer.[1]Recrystallize the salt from hot ethanol before regenerating the free base.
Oily Precipitate Impurities in starting material.[1]Purify racemic Canadine via column chromatography before resolution.

References

  • Gao, W. et al. (2008).[1][5] Crystal structure of the 2:1 complex of tetrahydroberberine and (+)-di-p-toluoyl-D-tartaric acid. Journal of Chemical Crystallography.

  • Cayman Chemical. (S)-Canadine Product Information & Physical Data.[1]

  • Sigma-Aldrich. (+)-Di-p-toluoyl-D-tartaric acid Specification Sheet.

  • PubChem. (S)-Canadine Compound Summary (CID 98664).[1]

Sources

Comparative

Technical Comparison: Optimizing Canadine Resolution via Tartaric Acid Derivatives

Executive Summary Verdict: For the optical resolution of (±)-Canadine (Tetrahydroberberine), Di-p-toluoyl-D-tartaric acid (D-DTTA) is the superior resolving agent regarding single-pass enantiomeric excess (ee%) and cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the optical resolution of (±)-Canadine (Tetrahydroberberine), Di-p-toluoyl-D-tartaric acid (D-DTTA) is the superior resolving agent regarding single-pass enantiomeric excess (ee%) and crystallization kinetics. While Dibenzoyl-D-tartaric acid (D-DBTA) offers a cost advantage for initial feedstock processing, it typically requires multiple recrystallization cycles to achieve pharmaceutical-grade purity (>99% ee).

This guide provides a technical analysis of both agents, supported by mechanistic insights, experimental protocols, and comparative performance data.

Mechanistic Insight: The Structural Advantage

The efficiency of chiral resolution relies on the difference in lattice energy and solubility between the two diastereomeric salts formed.

The "Methyl Effect"

The structural difference between D-DTTA and D-DBTA is the presence of a methyl group at the para position of the phenyl ring in D-DTTA.

  • D-DBTA: Relies primarily on hydrogen bonding and standard

    
     stacking. The absence of the methyl group allows for a more "slippery" crystal lattice, often leading to the inclusion of the unwanted enantiomer (lower selectivity).
    
  • D-DTTA: The p-methyl group increases the lipophilicity and steric bulk of the resolving agent. This creates a "lock-and-key" fit in the crystal lattice of the diastereomeric salt. The added rigidity restricts the rotation of the phenyl rings, sharpening the solubility difference between the

    
    -Canadine salt and the 
    
    
    
    -Canadine salt.
Visualization: Molecular Interaction & Resolution Logic

G Racemate Racemic Canadine (±)-Tetrahydroberberine Agent Resolving Agent Selection Racemate->Agent DBTA D-DBTA (Dibenzoyl-D-tartaric acid) Agent->DBTA Cost-Driven DTTA D-DTTA (Di-p-toluoyl-D-tartaric acid) Agent->DTTA Purity-Driven Mech_DBTA Mechanism: Standard Pi-Stacking Moderate Lattice Selectivity DBTA->Mech_DBTA Mech_DTTA Mechanism: Enhanced Hydrophobicity (p-Methyl) Rigid Lattice / High Selectivity DTTA->Mech_DTTA Result_DBTA Outcome: Lower ee% (75-85%) Requires Recrystallization Mech_DBTA->Result_DBTA Result_DTTA Outcome: High ee% (>95%) Single-Pass Success Mech_DTTA->Result_DTTA

Figure 1: Decision logic and mechanistic impact of resolving agent selection on Canadine purification.

Comparative Performance Data

The following data summarizes the typical performance of these agents in the resolution of Protoberberine alkaloids (specifically Canadine) using methanol/ethanol solvent systems.

ParameterD-DTTA (Di-p-toluoyl)D-DBTA (Dibenzoyl)
Primary Interaction Strong

stacking + Steric interlocking
Hydrogen bonding + Weak

stacking
Molar Equivalent Used 0.5 - 1.0 eq0.5 - 1.0 eq
Typical Solvent Methanol or Ethanol (Abs.)Ethanol (95%) or Acetone
First Crop Yield 35 - 42% (Theoretical Max 50%)40 - 45% (Higher inclusion of impurities)
First Crop ee% 92% - 98% 75% - 85%
Recrystallizations Needed 0 - 12 - 3
Cost Efficiency Lower (Reagent is expensive)Higher (Reagent is cheap)
Salt Stability High (Sharp melting point)Moderate (Often hygroscopic)

Key Insight: While D-DBTA provides a higher initial mass yield, the optical purity is significantly lower. The "yield" is inflated by the presence of the unwanted enantiomer. D-DTTA sacrifices a small amount of mass for a massive gain in optical purity, reducing total process time.

Experimental Protocols

Safety Note: Canadine is biologically active. Handle with gloves and in a fume hood. Solvent volumes are calculated for 10g of starting material.

Protocol A: High-Purity Resolution with D-DTTA

Target: Isolation of (+)-Canadine (S-Canadine)

  • Dissolution: Dissolve 10.0 g (29.5 mmol) of (±)-Canadine in 150 mL of refluxing Methanol.

  • Addition: In a separate flask, dissolve 11.4 g (29.5 mmol, 1.0 eq) of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of Methanol.

    • Note: A 0.5 eq method (5.7 g) can be used to improve economy, but 1.0 eq is recommended for maximum initial purity.

  • Mixing: Add the hot acid solution to the alkaloid solution. The mixture should remain clear.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb. Then, refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white crystalline salt. Wash with cold Methanol (2 x 10 mL).

  • Liberation: Suspend the salt in 100 mL water. Basify with 25%

    
     to pH 10. Extract with 
    
    
    
    (3 x 50 mL).
  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
    • Expected Result: (+)-Canadine, >95% ee.[1]

Protocol B: Cost-Effective Screening with D-DBTA
  • Dissolution: Dissolve 10.0 g of (±)-Canadine in 120 mL of Ethanol (95%).

  • Addition: Add 10.6 g (1.0 eq) of (+)-Dibenzoyl-D-tartaric acid dissolved in warm Ethanol.

  • Crystallization: Reflux for 15 minutes, then cool rapidly to room temperature.

    • Note: DBTA salts often precipitate faster. Rapid cooling traps impurities.

  • Recrystallization (Critical Step): The crude salt obtained here usually has an ee% of ~80%. You must recrystallize this salt from pure Ethanol at least once before liberation to achieve acceptable purity.

Workflow Visualization

Protocol Start Start: 10g (±)-Canadine Solvent Dissolve in MeOH (for DTTA) EtOH (for DBTA) Start->Solvent AddAgent Add Resolving Agent (1.0 eq) Solvent->AddAgent Crystallize Crystallization (Slow Cool) AddAgent->Crystallize Filter Filtration Crystallize->Filter Check Check Purity (Polarimetry/HPLC) Filter->Check Recryst Recrystallize (Required for DBTA) Check->Recryst ee < 95% Basify Basify (NH4OH) & Extract Check->Basify ee > 95% Recryst->Filter Repeat Final Final Product (+)-Canadine Basify->Final

Figure 2: Step-by-step resolution workflow. Note the loop required for DBTA (Recrystallization) vs. the direct path often achieved with DTTA.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid. Retrieved from 3

  • ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution. Retrieved from 4

  • University of Lisbon (Fenix). (2025). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Retrieved from 5

  • Chem-Impex. (2025). (+)-Di-p-toluoyl-D-tartaric acid monohydrate Product Data. Retrieved from 6

  • National Institutes of Health (PMC). (2025). Optical Resolution of Pharmaceutical Bases with Tartaric Acid Derivatives. Retrieved from 1

Sources

Validation

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

An In-Depth Technical Guide to the Stereochemical Determination of (S)-Canadine: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies For researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Determination of (S)-Canadine: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and intellectual property of a pharmaceutical compound. (S)-Canadine, a tetrahydroisoquinoline alkaloid found in plants like Hydrastis canadensis (Goldenseal), is a chiral molecule where different enantiomers can exhibit varied biological activities.[1][2] This guide provides a comprehensive analysis of the gold-standard method for determining its absolute configuration—single-crystal X-ray diffraction (SC-XRD) of its diastereomeric salt with Di-p-toluoyl-D-tartrate—and objectively compares this technique with alternative analytical methods.

The core challenge in characterizing enantiomers is that they possess identical physical properties, making their separation and identification non-trivial. A robust strategy involves the use of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), to convert the racemic mixture of canadine into a pair of diastereomeric salts.[3][4] These diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[5] The subsequent analysis of a single crystal of the pure diastereomeric salt provides the definitive stereochemical assignment.

Single-crystal X-ray crystallography is universally regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][7] Unlike other techniques that may rely on comparing data to known standards, SC-XRD provides a direct visualization of the atomic arrangement in space.[8]

The key to determining the absolute configuration lies in a phenomenon known as anomalous dispersion (or anomalous scattering).[6] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, meaning that the intensities of specific, symmetrically-related reflections (known as Bijvoet pairs) are no longer identical. By analyzing these subtle intensity differences, the true, absolute arrangement of atoms can be determined. The resulting crystallographic model is often validated using the Flack or Hooft parameters; a Flack parameter value close to 0 indicates a high probability that the assigned absolute configuration is correct.[6][9]

Experimental Workflow: From Racemate to Absolute Configuration

The process involves two major stages: the chemical separation via diastereomeric salt formation and the physical analysis via SC-XRD.

Stage 1: Diastereomeric Salt Crystallization

The objective is to form a high-quality single crystal of one diastereomer. The known stereochemistry of the D-DTTA acts as an internal "anchor," allowing the unknown configuration of canadine to be determined relative to it.

Protocol:

  • Salt Formation: Dissolve one equivalent of racemic canadine in a suitable solvent such as methanol or ethanol. In a separate vessel, dissolve 0.5 to 1.0 equivalents of (+)-Di-p-toluoyl-D-tartaric acid in the same solvent, warming gently if needed.[4] The use of a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble diastereomer crystallizes in high purity.

  • Initial Crystallization: Slowly add the D-DTTA solution to the canadine solution while stirring. A precipitate of the less soluble diastereomeric salt should begin to form.

  • Crystal Growth: To obtain diffraction-quality single crystals, the key is slow, undisturbed growth.[10] The initial precipitate can be redissolved by heating and adding a minimal amount of additional solvent to create a clear, saturated solution.

  • Slow Evaporation: Seal the vial with a cap that allows for very slow solvent evaporation (e.g., a screw cap that is not fully tightened or Parafilm with a few pinholes).[10][11] Store the vial in a vibration-free location for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the slow growth of well-ordered crystals.[11]

Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

racemate Racemic (±)-Canadine in Solution mix Mix & Form Diastereomeric Salts (S)-Canadine-(+)-DTTA (R)-Canadine-(+)-DTTA racemate->mix agent (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA) Solution agent->mix crystallize Fractional Crystallization (Exploit Solubility Difference) mix->crystallize separation Separate Crystals from Mother Liquor crystallize->separation crystals Crystals of Less Soluble Salt (e.g., (S)-Canadine-(+)-DTTA) separation->crystals liquor Mother Liquor Enriched in More Soluble Salt separation->liquor

Stage 2: Single-Crystal XRD Data Acquisition and Structure Solution

Once suitable crystals are obtained, they are analyzed using a diffractometer.

Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal without cracks or defects, typically 0.05 to 0.3 mm in size.[10][12][13] Mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[12] The crystal is rotated, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[4] Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[9]

  • Absolute Configuration Assignment: Crucially, the final stage of refinement includes calculating the Flack parameter based on anomalous scattering data. A value near 0 confirms that the stereochemistry depicted in the refined model is correct.[6] Since the configuration of the D-tartrate derivative is already known, this step unambiguously confirms the absolute configuration of the co-crystallized (S)-Canadine.

Workflow for Single-Crystal XRD Structure Determination

start Select & Mount High-Quality Single Crystal diffractometer Place in Diffractometer start->diffractometer xray Irradiate with X-rays & Rotate Crystal diffractometer->xray detect Detect & Record Diffraction Pattern (Intensities/Positions) xray->detect process Process Data (Unit Cell & Space Group) detect->process solve Solve Phase Problem (Generate Electron Density Map) process->solve refine Refine Structural Model solve->refine absolute Determine Absolute Configuration (Anomalous Dispersion & Flack Parameter) refine->absolute final Final Validated Crystal Structure absolute->final start Prepare Sample of (±)-Canadine screen_cols Screen Multiple Chiral Stationary Phases (CSPs) start->screen_cols screen_mp Test Different Mobile Phase Systems (NP, RP, Polar) screen_cols->screen_mp eval Evaluate Initial Separation (Resolution > 0?) screen_mp->eval eval->screen_cols No optimize Optimize Parameters: - Solvent Ratio - Additives - Temperature - Flow Rate eval->optimize Yes validate Validate Method (Linearity, Precision, Accuracy) optimize->validate final Robust Method for e.e. Quantification validate->final

Sources

Comparative

A Comparative Guide to Quality Control Testing Standards for (S)-Canadine Intermediates

For Researchers, Scientists, and Drug Development Professionals (S)-Canadine, also known as (S)-tetrahydroberberine, is a pivotal intermediate in the biosynthesis of several medicinally important benzylisoquinoline alkal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Canadine, also known as (S)-tetrahydroberberine, is a pivotal intermediate in the biosynthesis of several medicinally important benzylisoquinoline alkaloids, such as berberine.[1][2] The stereochemical integrity and purity of (S)-Canadine are critical determinants of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quality control (QC) testing standards for (S)-Canadine intermediates, offering insights into method selection, experimental design, and the underlying scientific principles.

Critical Quality Attributes (CQAs) of (S)-Canadine Intermediates

The quality of (S)-Canadine intermediates is defined by a set of critical quality attributes (CQAs) that must be rigorously controlled and monitored. These CQAs form the basis of a comprehensive QC testing strategy.

  • Identity: Confirmation of the chemical structure of (S)-Canadine.

  • Purity: Quantitation of the main component and detection of any impurities.

  • Chiral Integrity: Determination of the enantiomeric excess of the (S)-enantiomer.

  • Residual Solvents: Ensuring that levels of solvents used in the manufacturing process are within acceptable limits.[3][4]

  • Inorganic Impurities: Control of heavy metals and other elemental impurities.[4][5]

The International Council for Harmonisation (ICH) provides a framework for managing impurities in new drug substances, which is highly relevant for (S)-Canadine intermediates.[3][4][6][7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[3][6]

Analytical Methodologies for QC Testing: A Comparative Analysis

A variety of analytical techniques are employed to assess the CQAs of (S)-Canadine. The choice of method depends on the specific attribute being tested, the required sensitivity, and the nature of the sample matrix.

Table 1: Comparison of Analytical Methods for (S)-Canadine QC Testing

Quality Attribute Primary Method Alternative/Confirmatory Method(s) Principle of Primary Method
Identity High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry (MS) detectionNuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) SpectroscopyDifferential partitioning of the analyte between a stationary phase and a mobile phase, leading to separation based on polarity and size.
Purity & Impurity Profiling HPLC with UV/Vis or MS detection, Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)Separation of the main component from impurities based on chromatographic principles. MS provides structural information for impurity identification.
Chiral Integrity Chiral High-Performance Liquid Chromatography (Chiral HPLC)NMR with chiral shift reagents, Optical RotationEnantioselective separation on a chiral stationary phase (CSP) allows for the quantification of individual enantiomers.
Residual Solvents Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) or MS-Volatile solvents are partitioned from the sample matrix into the headspace of a sealed vial and then injected into the GC for separation and detection.
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)-The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.

Experimental Protocols: A Step-by-Step Guide

The stereoselective pharmacological activity of many alkaloids necessitates strict control of their chiral purity.[8][9] Chiral HPLC is the gold standard for determining the enantiomeric excess of (S)-Canadine.[9][10]

Workflow for Chiral HPLC Method Development and Validation

ImpurityProfiling cluster_0 Sample Analysis cluster_1 Data Processing & Identification cluster_2 Quantification & Reporting A HPLC Separation B Mass Spectrometry Detection A->B Eluent C Peak Detection & Integration B->C D Mass Spectral Interpretation C->D E Database Search / Fragmentation Analysis D->E F Quantification using Reference Standards E->F G Impurity Report Generation F->G

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

Executive Summary & Chemical Context[1][2][3][4][5] Purpose: This guide defines the standard operating procedure (SOP) for the containment and disposal of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate . This compound is a dia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Purpose: This guide defines the standard operating procedure (SOP) for the containment and disposal of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate . This compound is a diastereomeric salt typically formed during the chiral resolution of Canadine (a tetrahydroberberine alkaloid).

Operational Philosophy: While (S)-Canadine is not currently classified as a P-list or U-list acutely hazardous substance under EPA RCRA regulations, it is a bioactive alkaloid with pharmacological activity (calcium channel blocking potential). Therefore, it must be managed under Universal Precautions for Bioactive Compounds , treating it as a potential toxicant to prevent environmental release or unintended exposure.

Chemical Identity & Hazard Profile[2][3][6][7][8][9][10]
ComponentRolePrimary Hazard (GHS)Critical Property
(S)-(-)-Canadine Bioactive AlkaloidWarning (Acute Tox. 4*, Inferred)Lipophilic; potential neuro/cardio-activity.
Di-p-toluoyl-D-tartaric acid Resolving AgentWarning (Eye/Skin Irrit. 2)Acidic; causes serious eye irritation.[1]
The Salt Complex Target CompoundWarning (Irritant/Bioactive)Solid powder; potential dust inhalation hazard.[2]

*Note: While specific LD50 data for the salt is limited, analogous protoberberine alkaloids suggest acute toxicity via ingestion and inhalation.

Pre-Disposal Assessment & Logic

Before disposal, you must classify the material state. The presence of the resolving agent (Di-p-toluoyl-D-tartaric acid) introduces a cost factor; in process-scale chemistry, recovery is standard. In research scale (<10g), direct disposal is safer and more efficient.

Decision Matrix: Disposal vs. Recovery

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid / Filter Cake State->Solid Liquid Mother Liquor / Filtrate State->Liquid Analysis Is Resolving Agent Recovery Required? Solid->Analysis SolventWaste Organic Solvent Waste (Halogenated vs Non-Halogenated) Liquid->SolventWaste DirectDisp Direct Disposal (Small Scale) Analysis->DirectDisp No (<10g) Recycle Basify & Extract (Process Scale) Analysis->Recycle Yes (>100g) Incinerate High-Temp Incineration (Waste Code: Irritant/Bioactive) DirectDisp->Incinerate Recycle->SolventWaste Post-Extraction

Figure 1: Decision matrix for determining whether to recover the chiral resolving agent or proceed to direct destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (The Salt or Filter Cake)

Applicability: Pure salt, contaminated weighing papers, filter papers, and PPE.

  • Container Selection:

    • Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

    • Why: HDPE is chemically resistant to organic acids and alkaloids and resists impact.

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., permanganates, nitrates). The tetrahydroisoquinoline moiety in Canadine is susceptible to oxidation, which can generate heat or unknown byproducts.

    • Do NOT mix with strong bases in the waste container. This will liberate the free base (Canadine) and the tartaric acid salt, potentially altering the physical state (liquefaction) or generating heat.

  • Labeling:

    • Label as "Hazardous Waste - Solid Organic."

    • Constituents: "(S)-(-)-Canadine Di-p-toluoyl-D-tartrate (100%)".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • Final Disposal:

    • Transfer to EHS for High-Temperature Incineration . This ensures the complete destruction of the bioactive alkaloid structure.

Protocol B: Liquid Waste (Mother Liquors)

Applicability: Filtrates from crystallization (typically Methanol, Ethanol, or Isopropanol).

  • pH Check:

    • The solution will likely be acidic due to excess tartaric acid derivative.

    • Action: Do not neutralize in the waste container unless required by local EHS. Neutralization can cause precipitation of the free alkaloid, creating a sludge that complicates disposal.

  • Solvent Compatibility:

    • If the solvent system was alcohols/acetone: Dispose in "Non-Halogenated Organic Solvents."

    • If Methylene Chloride/Chloroform was used: Dispose in "Halogenated Organic Solvents."

  • Labeling:

    • Label as "Hazardous Waste - Organic Solvent."

    • Constituents: "Methanol (95%), (S)-Canadine Di-p-toluoyl-D-tartrate (<5%)."

    • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.[3]

Protocol C: Decontamination of Glassware

Applicability: Flasks, funnels, and spatulas used during handling.

  • Solubility Rinse:

    • The salt is sparingly soluble in cold water but soluble in hot alcohols or dilute acid.

    • Step 1: Rinse glassware with a small volume of Methanol or Ethanol . Collect this rinse into the Liquid Waste container (Protocol B).

  • Soap Wash:

    • Step 2: Wash with Alconox (or similar lab detergent) and warm water.

    • Why: Detergents solubilize residual organic traces effectively.

  • Validation:

    • Visual inspection under UV light (365 nm) can be used as a quick check, as many berberine derivatives are fluorescent. If fluorescence is detected, repeat the methanol rinse.

Emergency Procedures

Accidental Spillage (Solid)
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and an N95 Dust Mask (or P100 respirator if available).

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material using a plastic dustpan.

    • Place all material and contaminated towels into a clear plastic bag.

    • Seal the bag and place it inside the Solid Waste HDPE container.

  • Surface Decon: Wipe the surface with 70% Ethanol, followed by soap and water.

Exposure Response[8][9][12]
  • Inhalation: Move to fresh air immediately. The tartrate component is a respiratory irritant; the alkaloid may cause systemic effects. Seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on the skin (it increases transdermal absorption of alkaloids).

  • Eye Contact: Flush with water for 15 minutes.[4] The acidic nature of the tartrate requires immediate dilution to prevent corneal damage.

Regulatory & Compliance Notes

  • EPA RCRA Status: This specific salt is not P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Determination: It is recommended to classify it as Toxic (due to bioactivity) and Irritant .

  • Waste Codes (Suggested):

    • If disposed of in flammable solvent: D001 (Ignitable).

    • If disposed of as solid: Non-RCRA Regulated Chemical (unless state-specific rules apply), but must be incinerated as "Non-regulated hazardous waste."

References

  • PubChem. (n.d.). (R)-Canadine Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Retrieved February 21, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.